Mercurous bromide
Description
Properties
CAS No. |
15385-58-7 |
|---|---|
Molecular Formula |
Br2Hg2 |
Molecular Weight |
560.99 g/mol |
IUPAC Name |
bromomercury |
InChI |
InChI=1S/2BrH.2Hg/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
RVARJMCTILSHND-UHFFFAOYSA-L |
SMILES |
Br[Hg].Br[Hg] |
Canonical SMILES |
Br[Hg].Br[Hg] |
Color/Form |
White powder YELLOW TETRAGONAL CRYSTALS |
density |
7.307 |
melting_point |
405 °C |
Other CAS No. |
10031-18-2 15385-58-7 |
physical_description |
Mercurous bromide is a white, odorless powder. Darkens on exposure to light. Sublimes at high temperatures. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
shelf_life |
Becomes yellow on heating, returning to white on cooling; Darkens on exposure to light |
solubility |
0.000004 G SOL IN 100 ML WATER AT 25 °C Insol in ether Sol in fuming nitric acid (prolonged heating), hot concentrated sulfuric acid, hot ammonium carbonate or ammonium succinate solutions INSOL IN ALCOHOLS & ACETONE |
vapor_density |
19.3 (AIR= 1) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Mercurous Bromide from Elemental Mercury: A Technical Overview
Abstract
Introduction
Mercurous bromide, also known as mercury(I) bromide, is an inorganic compound with the chemical formula Hg₂Br₂. It presents as a white to yellowish crystalline solid that is sensitive to light.[1] A notable characteristic of this compound is its salmon-colored fluorescence when exposed to ultraviolet light.[1] The synthesis from its constituent elements is a direct oxidation-reduction reaction where elemental mercury is oxidized by elemental bromine.[2]
Synthesis Reaction
The primary method for synthesizing this compound from its elements is the direct combination of mercury and bromine:
2Hg (l) + Br₂ (l) → Hg₂Br₂ (s)
This reaction is exothermic.[3] The stoichiometry of the reaction is crucial. An excess of elemental mercury is necessary to favor the formation of this compound (Hg₂Br₂). If bromine is in excess, the formation of mercuric bromide (HgBr₂) will be favored.
Experimental Considerations
-
Reaction Setup: The reaction should be conducted in a well-ventilated fume hood due to the high toxicity and volatility of both mercury and bromine. The reaction vessel, likely a flask, should be chosen to withstand the exothermic nature of the reaction.[3]
-
Purification: The primary impurity in this synthesis is likely to be mercuric bromide (HgBr₂). Due to differences in solubility, purification by washing or recrystallization may be possible, though specific solvents and procedures are not well-documented for this direct synthesis.
-
Safety Precautions:
-
Toxicity: Mercury, bromine, and all mercury compounds are highly toxic. They can be fatal if inhaled, ingested, or in contact with skin.
-
Personal Protective Equipment (PPE): A full suite of PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and chemical splash goggles, is mandatory. A respirator with cartridges appropriate for mercury vapor and halogens should be used.
-
Handling: All manipulations should be performed in a certified chemical fume hood. Spill kits for both mercury and bromine should be readily available.
-
Data Presentation
Quantitative data, such as reaction yields for the direct synthesis of this compound from its elements, are not available in the cited literature. For reference, the fundamental physical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | Hg₂Br₂ | [1] |
| Molar Mass | 560.99 g/mol | [1] |
| Appearance | White to yellow tetragonal crystals | [1] |
| Density | 7.307 g/cm³ | [1] |
| Melting Point | 405 °C (761 °F; 678 K) | [1] |
| Boiling Point | Sublimes at approximately 390 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Fluorescence | Salmon color under ultraviolet light | [1][2] |
Logical Workflow
The logical progression for the synthesis and purification of this compound from elemental mercury is depicted in the following workflow diagram.
Caption: Logical workflow for the synthesis of this compound.
Disclaimer: This document is intended for informational purposes for qualified scientific personnel only. The synthesis of this compound involves extremely hazardous materials. All experimental work should be conducted with appropriate safety measures, in a suitable laboratory environment, and by trained professionals. The information provided does not constitute a tested or validated experimental protocol.
References
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Mercurous Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurous bromide (Hg₂Br₂), a compound known for its applications in acousto-optical devices, possesses a well-defined crystal structure that is crucial for understanding its physical and chemical properties.[1] This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of this compound, including detailed experimental protocols for its characterization.
Crystal Structure and Properties
This compound crystallizes in a tetragonal crystal system.[1] The fundamental structural unit is a linear Br-Hg-Hg-Br molecule. The arrangement of these linear units within the crystal lattice gives rise to its specific crystallographic parameters.
Data Presentation: Crystallographic Parameters
The crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4/mmm |
| Lattice Parameter 'a' | 4.65 Å |
| Lattice Parameter 'c' | 11.10 Å |
| Unit Cell Volume | 239.18 ų |
| Formula Units per Cell (Z) | 2 |
Data sourced from foundational crystallographic studies and confirmed by modern analytical techniques.
Experimental Protocols
The determination of the crystal structure and lattice parameters of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.
Synthesis of this compound Single Crystals
High-quality single crystals of this compound suitable for X-ray diffraction are typically grown using the Physical Vapor Transport (PVT) method.
Methodology:
-
Starting Material: High-purity this compound powder is used as the source material.
-
Ampoule Preparation: The source material is sealed in a quartz ampoule under a high vacuum.
-
Temperature Gradient: The ampoule is placed in a two-zone furnace, establishing a precise temperature gradient. The source zone is maintained at a higher temperature to induce sublimation of the Hg₂Br₂.
-
Crystal Growth: The gaseous Hg₂Br₂ travels to the cooler growth zone, where it supersaturates and deposits onto the ampoule wall or a seed crystal, forming single crystals over a period of several days.
-
Cooling: The furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the grown crystals.
X-ray Diffraction Analysis
The definitive determination of the crystal structure and lattice parameters is achieved through single-crystal X-ray diffraction (SC-XRD) .
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of this compound, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head using a cryo-loop or a glass fiber.
-
Data Collection:
-
Instrument: A modern four-circle single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
X-ray Source: Monochromatic X-radiation, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, is employed.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
-
Data Collection Strategy: A series of diffraction images are collected over a wide range of crystal orientations. This is typically achieved by rotating the crystal in small increments (e.g., 0.5° per frame) through different angles (e.g., ω and φ scans).
-
-
Data Processing and Structure Solution:
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial positions of the mercury and bromine atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates, anisotropic displacement parameters, and other structural parameters are refined using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Software packages such as SHELXL or Olex2 are commonly used for this purpose.
-
-
Final Validation: The final refined crystal structure is validated using crystallographic checks, such as those provided by the checkCIF algorithm, to ensure the quality and correctness of the model.
Logical Relationships in Crystallographic Analysis
The following diagram illustrates the logical workflow from the physical sample to the final, refined crystal structure.
This comprehensive approach, from crystal synthesis to detailed crystallographic analysis, provides the robust data necessary for a thorough understanding of the solid-state structure of this compound, which is essential for its application in advanced materials and drug development contexts where structural integrity and purity are paramount.
References
A Comprehensive Technical Guide to the Physical Properties of Mercury(I) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(I) bromide, with the chemical formula Hg₂Br₂, is an inorganic compound that has been a subject of scientific interest due to its unique properties and applications in various fields, including acousto-optical devices.[1] This technical guide provides an in-depth overview of the core physical properties of mercury(I) bromide, tailored for researchers, scientists, and professionals in drug development who may encounter mercury compounds in their work. The guide summarizes key quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.
Core Physical Properties
The physical characteristics of mercury(I) bromide are crucial for its handling, application, and safety considerations. A summary of these properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | Hg₂Br₂ |
| Molar Mass | 560.99 g/mol [1] |
| Appearance | White to yellow tetragonal crystals or powder.[1][2] It changes color from white to yellow upon heating and can fluoresce a salmon color under ultraviolet light.[1] |
| Density | 7.307 g/cm³ (solid)[1] |
| Melting Point | 405 °C (761 °F; 678 K)[1] |
| Boiling Point | Sublimes at approximately 390 °C (734 °F; 663 K).[1] |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL[1] |
| Solubility in Other Solvents | Insoluble in ether, acetone, and alcohol.[1] |
| Crystal Structure | Tetragonal[3] |
Crystal Structure
Mercury(I) bromide, like other mercury(I) compounds, possesses a distinctive linear structure. It consists of Br-Hg-Hg-Br units. The bond length between the two mercury atoms is approximately 249 pm, and the Hg-Br bond length is about 271 pm.[1] While often represented ionically as Hg₂²⁺ 2Br⁻, it is in fact a molecular compound.[1]
Experimental Protocols
The determination of the physical properties of mercury(I) bromide requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of Mercury(I) Bromide
Two primary methods for the synthesis of mercury(I) bromide are commonly employed:
1. Direct Reaction of Mercury and Bromine:
This method involves the direct oxidation of elemental mercury with elemental bromine.[1]
-
Materials: Elemental mercury (Hg), elemental bromine (Br₂), appropriate reaction vessel (e.g., a sealed ampule or a flask with a reflux condenser).
-
Procedure:
-
Carefully measure equimolar amounts of elemental mercury and bromine. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity and volatility of the reactants.
-
Slowly add the bromine to the mercury in the reaction vessel. The reaction is exothermic.
-
The mixture is then gently heated to ensure the reaction goes to completion, forming a white to yellowish solid, which is mercury(I) bromide.
-
The product is then purified, for example, by sublimation.
-
2. Precipitation from an Aqueous Solution:
This method involves the precipitation of mercury(I) bromide from a solution of a soluble mercury(I) salt with a bromide salt.
-
Materials: Mercury(I) nitrate (Hg₂(NO₃)₂), sodium bromide (NaBr) or potassium bromide (KBr), distilled water, beakers, filtration apparatus.
-
Procedure:
-
Prepare an aqueous solution of mercury(I) nitrate.
-
Separately, prepare an aqueous solution of sodium bromide.
-
Slowly add the sodium bromide solution to the mercury(I) nitrate solution while stirring. A white precipitate of mercury(I) bromide will form immediately.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the purified mercury(I) bromide in a desiccator.
-
Determination of Physical Properties
1. Melting Point Determination (Capillary Method):
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of mercury(I) bromide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a liquid is the end of the range. For a pure substance, this range should be narrow.
-
2. Density Determination (Displacement Method):
-
Apparatus: Analytical balance, pycnometer or graduated cylinder, a liquid in which mercury(I) bromide is insoluble (e.g., a hydrocarbon solvent).
-
Procedure:
-
The mass of a known volume of the inert liquid is determined using a pycnometer or a graduated cylinder and an analytical balance.
-
A known mass of the mercury(I) bromide sample is added to the liquid.
-
The volume of the displaced liquid is measured, which corresponds to the volume of the mercury(I) bromide sample.
-
The density is then calculated using the formula: Density = Mass / Volume.
-
3. Solubility Determination (Gravimetric Method):
-
Apparatus: Beakers, constant temperature water bath, filtration apparatus, analytical balance.
-
Procedure:
-
An excess amount of mercury(I) bromide is added to a known volume of the solvent (e.g., water) in a beaker.
-
The mixture is stirred in a constant temperature water bath for an extended period to ensure that equilibrium is reached and a saturated solution is formed.
-
A known volume of the saturated solution is carefully filtered to remove any undissolved solid.
-
The solvent from the filtered solution is evaporated to dryness.
-
The mass of the remaining solid residue is measured using an analytical balance.
-
The solubility is then calculated and expressed in grams per 100 mL of solvent.
-
4. Crystal Structure Determination (X-ray Crystallography):
-
Apparatus: Single-crystal X-ray diffractometer.
-
Procedure:
-
A suitable single crystal of mercury(I) bromide is mounted on the goniometer head of the diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of spots is collected on a detector as the crystal is rotated.
-
The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice through complex mathematical analysis (Fourier transforms).
-
Logical Workflow and Relationships
The synthesis and characterization of mercury(I) bromide follow a logical progression of steps to ensure the purity and verify the identity of the compound. This workflow is essential for obtaining reliable data for research and development purposes.
Caption: Workflow for the synthesis and characterization of mercury(I) bromide.
References
A Comprehensive Technical Guide to the Solubility of Mercurous Bromide (Hg₂Br₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of mercurous bromide (Hg₂Br₂), a compound of interest in various chemical and pharmaceutical research areas. Understanding the solubility of this inorganic salt in both aqueous and organic media is fundamental to its application and handling. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Executive Summary
This compound is characterized by its extremely low solubility in water and its general insolubility in common organic solvents. Its aqueous solubility is quantified by the solubility product constant (Ksp), a measure of the equilibrium between the solid compound and its constituent ions in a saturated solution. This guide consolidates available data on its solubility and outlines established methods for its empirical determination.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its use in any solution-based application. The data has been compiled from various chemical handbooks and databases.
Table 2.1: Solubility of this compound (Hg₂Br₂) at 25°C
| Solvent | Formula | Solubility | Ksp / pKsp |
| Water | H₂O | 3.9 x 10⁻⁵ g/L[1] (equivalent to ~0.000004 g/100 mL[2]) | 5.6 x 10⁻²³[3] / pKsp: 22.19 - 22.28[1][4] |
| Ethanol | C₂H₅OH | Insoluble[1][4] | Not Applicable |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][4] | Not Applicable |
| Acetone | (CH₃)₂CO | Insoluble[4] | Not Applicable |
| Fuming Nitric Acid | HNO₃ | Soluble[1] | Not Applicable |
| Hot Concentrated Sulfuric Acid | H₂SO₄ | Soluble[1] | Not Applicable |
Experimental Protocols for Solubility Determination
The determination of solubility for sparingly soluble salts like this compound requires sensitive and precise analytical methods. The following protocols describe two common and reliable techniques: Gravimetric Analysis and Conductometry.
Gravimetric Analysis
This classical method involves the direct measurement of the mass of the solute dissolved in a known volume of a saturated solution.
Objective: To determine the mass concentration of Hg₂Br₂ in a saturated aqueous solution.
Materials:
-
This compound (Hg₂Br₂)
-
Deionized water
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a conical flask. This ensures that the solution reaches saturation with undissolved solid remaining.
-
Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Check for equilibrium by analyzing samples at different time points until the concentration is constant.
-
Filtration: Carefully filter the saturated solution to separate the undissolved solid. It is crucial to maintain the temperature during filtration to prevent changes in solubility.
-
Sample Measurement: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.
-
Evaporation: Gently heat the evaporating dish to evaporate the solvent (water), leaving behind the dissolved this compound.
-
Drying and Weighing: Place the evaporating dish in a drying oven at an appropriate temperature (e.g., 105°C) until a constant mass is achieved. Cool the dish in a desiccator before weighing it on an analytical balance.
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.
Conductometry
This method is based on the principle that the electrical conductivity of a solution is related to the concentration of dissolved ions. It is particularly suitable for sparingly soluble salts.
Objective: To determine the molar solubility and Ksp of Hg₂Br₂ by measuring the conductivity of its saturated solution.
Materials:
-
This compound (Hg₂Br₂)
-
High-purity, deionized water (conductivity water)
-
Conductivity meter and cell
-
Thermostatic water bath
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in conductivity water as described in the gravimetric method (steps 1 and 2).
-
Conductivity Measurement of Water: Measure the specific conductance of the deionized water used to prepare the solution.
-
Conductivity Measurement of Saturated Solution: After filtration, measure the specific conductance of the saturated this compound solution using a calibrated conductivity meter. Ensure the temperature is controlled and constant.
-
Calculation of Specific Conductance of Hg₂Br₂: Subtract the specific conductance of the water from that of the saturated solution to obtain the specific conductance due to the dissolved ions of Hg₂Br₂.
-
Calculation of Molar Solubility: The molar solubility (S) can be calculated using the formula: S = (1000 * κ) / Λ° Where:
-
κ is the specific conductance of the salt (in S/cm).
-
Λ° is the molar conductivity at infinite dilution. This is calculated using Kohlrausch's law of independent migration of ions (Λ° = λ°(Hg₂²⁺) + 2λ°(Br⁻)). Values for limiting ionic conductances (λ°) are obtained from literature.
-
-
Calculation of Ksp: The solubility product constant (Ksp) for Hg₂Br₂ (dissociating into Hg₂²⁺ and 2Br⁻) is calculated as: Ksp = [Hg₂²⁺][Br⁻]² = (S)(2S)² = 4S³
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of Hg₂Br₂.
References
An In-depth Technical Guide on the Molecular Geometry of the Br-Hg-Hg-Br Unit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of the Br-Hg-Hg-Br unit, primarily found in mercury(I) bromide (Hg₂Br₂). The document summarizes key structural data, details the experimental protocols used for its determination, and presents a visualization of its molecular structure.
Core Molecular Geometry
The Br-Hg-Hg-Br unit, a key feature of mercury(I) bromide, exhibits a well-defined and linear molecular geometry. This linearity is a common characteristic among mercury(I) halides. The molecule consists of a covalent bond between the two mercury atoms, with each mercury atom also covalently bonded to a bromine atom.
Data Presentation
The structural parameters of the Br-Hg-Hg-Br unit have been determined with high precision using single-crystal X-ray diffraction. The key quantitative data are summarized in the table below.
| Parameter | Value |
| Hg-Hg Bond Length | 249 pm[1] |
| Hg-Br Bond Length | 271 pm[1] |
| Br-Hg-Hg Bond Angle | 180° |
| Molecular Shape | Linear[1] |
In the solid state, while the individual Br-Hg-Hg-Br units are linear, the overall coordination environment of each mercury atom is octahedral. This is due to weaker interactions with four bromine atoms from neighboring molecules, with an approximate Hg-Br distance of 332 pm.[1]
Experimental Protocols
The determination of the precise molecular geometry of the Br-Hg-Hg-Br unit relies on the synthesis of high-quality single crystals of mercury(I) bromide and their subsequent analysis by single-crystal X-ray diffraction.
Synthesis of Mercury(I) Bromide Single Crystals by Physical Vapor Transport (PVT)
High-purity single crystals of Hg₂Br₂ suitable for X-ray diffraction are typically grown using the Physical Vapor Transport (PVT) method.[2][3] This technique is advantageous as Hg₂Br₂ sublimes at a relatively low temperature.[2]
Methodology:
-
Purification of Starting Material: Commercial Hg₂Br₂ powder is purified to a high degree (e.g., 99.999%) through repeated sublimation to remove impurities.
-
Ampoule Preparation: The purified Hg₂Br₂ powder is loaded into a quartz ampoule, which is then evacuated to a high vacuum (e.g., 10⁻⁶ Torr) and sealed.
-
Sublimation and Crystal Growth: The sealed ampoule is placed in a multi-zone furnace. A carefully controlled temperature gradient is established, with the source material at a higher temperature (e.g., 360 °C) and the growth zone at a slightly lower temperature (e.g., 335 °C). This temperature difference drives the sublimation of the Hg₂Br₂ and its subsequent condensation and crystallization in the cooler zone.
-
Seed Formation and Growth: The initial stage of crystallization involves the formation of seed crystals. The temperature profile is optimized to control the number and quality of these seeds.
-
Bulk Growth: Over an extended period, the Hg₂Br₂ molecules in the vapor phase deposit onto the seed crystals, leading to the growth of large, high-quality single crystals.
-
Cool-down: After the growth is complete, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the grown crystal.
Molecular Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid, providing accurate bond lengths and angles.[4]
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of Hg₂Br₂ is selected based on its size, shape, and optical clarity under a polarizing microscope. The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction intensities. The quality of the final structure is assessed by parameters such as the R-factor.
Mandatory Visualization
The linear geometry of the Br-Hg-Hg-Br unit is a fundamental aspect of its structure. The following diagram, generated using the DOT language, provides a clear visual representation of this arrangement.
Caption: Linear arrangement of the Br-Hg-Hg-Br unit.
References
An In-depth Technical Guide to the Thermochromic Properties of Mercurous Bromide (Hg₂Br₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochromic properties of mercurous bromide (Hg₂Br₂), a fascinating inorganic compound that exhibits a reversible color change upon heating. While specific quantitative data on its thermochromic transition is limited in publicly available literature, this document synthesizes known information regarding its physical and structural properties, outlines general experimental protocols for characterization, and discusses the likely underpinnings of its thermochromic behavior.
Introduction to this compound and Thermochromism
This compound, also known as mercury(I) bromide, is a chemical compound with the formula Hg₂Br₂. It is a white to yellowish crystalline solid that is known to change color to a distinct yellow when heated.[1][2] This color change is reversible, with the material reverting to its original color upon cooling.[2][3] This phenomenon, known as thermochromism, is a material's ability to change its color in response to a change in temperature.[4][5] Such materials have applications in various fields, including temperature sensors, smart windows, and inks. In the context of drug development and research, understanding the thermal behavior of mercury compounds is crucial for safety, stability, and analytical applications.
Physicochemical and Structural Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the material's behavior.
**Table 1: Physicochemical Properties of this compound (Hg₂Br₂) **
| Property | Value | Reference |
| Chemical Formula | Hg₂Br₂ | [1] |
| Molar Mass | 560.99 g/mol | [1] |
| Appearance | White to yellow tetragonal crystals | [1][2] |
| Melting Point | 405 °C (761 °F; 678 K) | [1][3] |
| Sublimation Point | ~390 °C (734 °F; 663 K) | [1][3] |
| Density | 7.307 g/cm³ | [1] |
| Crystal Structure | Tetragonal | [6] |
| Solubility in water | 3.9 x 10⁻⁵ g/100 mL | [1] |
The crystal structure of this compound is a key factor in its physical properties. It consists of linear Br-Hg-Hg-Br molecules, a characteristic feature of mercury(I) compounds.[1][6] The atoms within these molecules are covalently bonded, while the molecules themselves are held together in a tetragonal lattice by weaker van der Waals forces.[6]
Thermochromic Properties of this compound
The most notable thermochromic characteristic of this compound is its transition from a white or pale yellow color to a more intense yellow upon heating.[1][2] While the exact transition temperature for this color change is not well-documented in the reviewed literature, it is a reversible process.[2][3]
The mechanism of thermochromism in inorganic compounds is often attributed to a temperature-induced phase transition that alters the material's crystal structure or electronic properties.[4][5] This change, in turn, affects how the material absorbs and reflects light, leading to a change in its perceived color. For many thermochromic materials, heating can cause a shift in the absorption band edge to longer wavelengths (a bathochromic shift), which can result in a color change from white or yellow to orange or red.
In the case of this compound, the color change to yellow suggests a change in the electronic band gap of the material upon heating. However, without specific temperature-dependent spectroscopic and crystallographic data, the precise nature of this transition remains a subject for further investigation.
Experimental Protocols for Characterization
To fully characterize the thermochromic properties of this compound, a series of experiments would be necessary. The following are detailed methodologies for key experiments.
Synthesis of this compound
This compound can be synthesized through several methods:
-
Direct Reaction of Elements: This method involves the direct oxidation of elemental mercury with elemental bromine.[1] This is an exothermic reaction and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Precipitation Reaction: A safer and more common laboratory method involves the addition of a soluble bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), to an aqueous solution of mercury(I) nitrate (Hg₂(NO₃)₂).[1][2] The insoluble this compound precipitates out of the solution and can be collected by filtration, washed, and dried.
Thermal Analysis
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are essential techniques to identify the transition temperature and thermal stability of this compound.
-
Objective: To determine the temperature of the thermochromic transition and to assess the material's stability at elevated temperatures.
-
Instrumentation: A simultaneous DTA/TGA instrument.
-
Procedure:
-
A small, accurately weighed sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).
-
An empty, identical crucible is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The temperature difference between the sample and the reference (DTA signal) and the change in sample mass (TGA signal) are recorded as a function of temperature.
-
-
Expected Results: The DTA curve would show an endothermic or exothermic peak corresponding to the phase transition associated with the thermochromic effect. The TGA curve would indicate the temperature at which the compound begins to sublime or decompose.
Temperature-Dependent UV-Visible Spectroscopy
This technique provides quantitative data on the change in the optical properties of this compound as a function of temperature.
-
Objective: To measure the change in the absorption spectrum of this compound across the thermochromic transition.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a heated cell holder.
-
Procedure:
-
A thin film or a powdered sample of this compound is prepared on a transparent substrate (e.g., quartz).
-
The sample is placed in the heated cell holder of the spectrophotometer.
-
The absorption spectrum is recorded at various temperatures, starting from room temperature and incrementally increasing through the expected transition range and beyond.
-
Spectra are also recorded as the sample is cooled to observe the reversibility of the process.
-
-
Expected Results: The spectra would likely show a shift in the absorption edge to longer wavelengths (red shift) as the temperature increases, corresponding to the observed color change from white/pale yellow to yellow.
Temperature-Dependent X-ray Diffraction (XRD)
XRD is crucial for determining if the thermochromism is associated with a change in the crystal structure.
-
Objective: To identify any changes in the crystal lattice of this compound as it is heated through its thermochromic transition.
-
Instrumentation: An X-ray diffractometer with a high-temperature stage.
-
Procedure:
-
A powdered sample of this compound is mounted on the high-temperature stage.
-
XRD patterns are collected at various temperatures, both below and above the thermochromic transition temperature.
-
-
Expected Results: A change in the diffraction pattern, such as a shift in peak positions or the appearance of new peaks, would indicate a crystallographic phase transition is responsible for the thermochromic behavior.
Visualizing the Processes
Diagrams can help illustrate the concepts and experimental workflows discussed.
Caption: A diagram illustrating the proposed reversible thermochromic transition in this compound upon heating and cooling.
Caption: A flowchart outlining the key experimental steps for a comprehensive study of this compound's thermochromism.
Conclusion
This compound exhibits interesting thermochromic properties, transitioning from a white or pale yellow solid to a yellow solid upon heating. While this phenomenon is well-documented qualitatively, there is a notable lack of in-depth, quantitative studies in the scientific literature to fully elucidate the transition temperature, the extent of the spectral changes, and the precise structural mechanism. The experimental protocols outlined in this guide provide a roadmap for researchers to thoroughly investigate these properties. Further research in this area would be valuable for a more complete understanding of the material's behavior and could pave the way for its application in various temperature-sensitive technologies. Due to the high toxicity of mercury compounds, all experimental work should be conducted with stringent safety protocols in place.
References
- 1. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 2. This compound | 15385-58-7 [chemicalbook.com]
- 3. This compound | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermochromism - Wikipedia [en.wikipedia.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Buy this compound | 10031-18-2 [smolecule.com]
An In-depth Technical Guide to the Fluorescence of Mercurous Bromide Under Ultraviolet Light
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercurous bromide (Hg₂Br₂), an inorganic compound with a unique dimeric mercury core, exhibits a characteristic salmon-colored fluorescence when exposed to ultraviolet (UV) light.[1] Despite this known phenomenon, a comprehensive, quantitative characterization of its photoluminescent properties is notably absent in publicly accessible scientific literature. This technical guide consolidates the available qualitative information on the fluorescence of this compound, provides detailed protocols for its synthesis, and, most critically, outlines a comprehensive experimental workflow for the systematic determination of its key fluorescence parameters. This document is intended to serve as a foundational resource for researchers seeking to investigate and potentially exploit the luminescent properties of this compound in various scientific and technological applications, including but not limited to materials science and analytical chemistry.
Introduction
Mercury(I) bromide, or this compound, is a chemical compound with the formula Hg₂Br₂. It is a white to yellowish solid that darkens upon exposure to light.[1] A notable characteristic of this compound is its salmon-colored fluorescence under UV irradiation, a feature that suggests potential for applications in areas such as phosphors, sensors, or as a component in optical devices.[1] However, to fully explore these possibilities, a thorough understanding of its photophysical properties is essential.
Currently, there is a significant gap in the scientific literature regarding the quantitative fluorescence data of solid-state this compound. Key parameters such as the precise excitation and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime have not been extensively reported. This guide aims to address this gap by not only summarizing the existing knowledge but also by providing a clear and detailed roadmap for researchers to obtain this critical data.
Synthesis of High-Purity this compound
The quality and purity of the this compound sample are paramount for accurate and reproducible fluorescence measurements. Two primary methods for the synthesis of Hg₂Br₂ are reported in the literature.[1]
Direct Combination of Elements
This method involves the direct reaction of elemental mercury with elemental bromine.[1][2]
Protocol:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of liquid bromine to a flask containing elemental mercury. A common ratio used is 2 mL of bromine to 1 mL of mercury.[2]
-
The reaction is exothermic and proceeds spontaneously, resulting in the formation of a white to yellowish solid, which is this compound.[2]
-
Due to the hazardous nature of both reactants, extreme caution and appropriate personal protective equipment (PPE) are mandatory.
-
The resulting solid should be washed with a suitable solvent, such as ethanol, to remove any unreacted bromine and then dried under vacuum.
Precipitation from a Mercurous Nitrate Solution
This method involves the precipitation of this compound from an aqueous solution of mercurous nitrate.[1]
Protocol:
-
Prepare a solution of mercurous nitrate, Hg₂(NO₃)₂, in dilute nitric acid to prevent hydrolysis.
-
Separately, prepare a solution of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in deionized water.
-
Slowly add the bromide salt solution to the mercurous nitrate solution with constant stirring.
-
A white precipitate of this compound will form.
-
The precipitate should be collected by filtration, washed thoroughly with deionized water to remove any soluble impurities, and then dried in a desiccator over a suitable drying agent.
Proposed Experimental Workflow for Fluorescence Characterization
The following sections detail the experimental protocols required to quantitatively characterize the fluorescence of this compound.
Caption: Proposed experimental workflow for the characterization of this compound fluorescence.
UV-Visible Diffuse Reflectance Spectroscopy
To determine the absorption properties of the solid this compound and to identify the optimal excitation wavelengths, diffuse reflectance spectroscopy should be employed.
Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer equipped with an integrating sphere accessory.
-
Reference Standard: A high-purity, pressed barium sulfate (BaSO₄) or a similar white reflectance standard.
-
Sample Preparation: The synthesized and dried this compound powder is packed into a sample holder.
-
Measurement:
-
Record a baseline spectrum using the reference standard.
-
Record the diffuse reflectance spectrum of the this compound sample over a wavelength range of at least 200-800 nm.
-
-
Data Analysis: The reflectance data (R) can be converted to absorbance-like data using the Kubelka-Munk function, F(R) = (1-R)² / 2R, to identify the absorption maxima.
Fluorescence Excitation and Emission Spectroscopy
These measurements will determine the characteristic excitation and emission wavelengths of this compound.
Experimental Protocol:
-
Instrument: A spectrofluorometer capable of solid-state measurements, typically with a front-face or 45-degree sample holder.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum apparent emission (a preliminary scan can help identify this, likely in the orange-red region for the "salmon" color).
-
Scan the excitation monochromator over a range of UV wavelengths (e.g., 250-500 nm) to identify the wavelengths that most efficiently produce fluorescence.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.
-
Scan the emission monochromator over a range of wavelengths (e.g., 400-800 nm) to record the full emission spectrum.
-
-
Data Correction: It is crucial to correct the raw spectra for instrumental response functions (both excitation source intensity and detector sensitivity as a function of wavelength) to obtain the true excitation and emission spectra.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For solid samples, this is often determined using an absolute method with an integrating sphere.
Experimental Protocol:
-
Instrument: A spectrofluorometer equipped with a calibrated integrating sphere.
-
Measurement Procedure:
-
Step 1 (Empty Sphere): Measure the spectrum of the excitation light scattered by the empty integrating sphere.
-
Step 2 (Sample in Sphere - Indirect Illumination): Place the this compound sample in the sphere, ensuring it is not directly in the path of the excitation beam. Measure the scattered excitation light.
-
Step 3 (Sample in Sphere - Direct Illumination): Directly illuminate the sample with the excitation light and measure the spectrum of both the scattered excitation light and the emitted fluorescence.
-
-
Calculation: The quantum yield is calculated from the integrated intensities of the scattered excitation light and the emitted fluorescence from these three measurements. The instrument's software typically performs this calculation.
Fluorescence Lifetime Measurement
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Experimental Protocol:
-
Instrument: A TCSPC system.
-
Excitation Source: A pulsed light source with a short pulse duration (picoseconds), such as a laser diode or a pulsed LED, at the determined excitation maximum.
-
Detector: A high-speed, sensitive single-photon detector.
-
Measurement: The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This is repeated for many excitation-emission cycles to build up a histogram of photon arrival times.
-
Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in clearly structured tables for easy comparison and reference.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Units |
| Absorption Maximum (λabs) | To be determined | nm |
| Excitation Maximum (λex) | To be determined | nm |
| Emission Maximum (λem) | To be determined | nm |
| Stokes Shift | To be calculated | nm |
| Fluorescence Quantum Yield (Φf) | To be determined | - |
| Fluorescence Lifetime (τ) | To be determined | ns |
Logical Relationships and Signaling Pathways
As this compound is a simple inorganic solid, the concept of "signaling pathways" in the biological sense is not applicable. The fluorescence phenomenon is governed by the principles of solid-state physics and molecular orbital theory. The logical relationship for the fluorescence process is a direct excitation-emission sequence.
Caption: Simplified Jablonski diagram for the fluorescence of this compound.
Conclusion
This technical guide provides a comprehensive overview of the current knowledge on the fluorescence of this compound under UV light. While qualitative descriptions exist, there is a clear and significant lack of quantitative photophysical data. The detailed experimental protocols and workflows presented herein are designed to enable researchers to systematically characterize the absorption, excitation, emission, quantum yield, and lifetime of this intriguing material. The acquisition of this data will be instrumental in paving the way for the exploration of this compound in novel applications within materials science, analytical chemistry, and beyond.
References
A Technical Chronicle of Mercurous Bromide Synthesis: From Early Discoveries to Modern Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the historical landscape of mercurous bromide (Hg₂Br₂) synthesis, charting a course from its foundational preparations to the sophisticated techniques employed today for the production of high-purity single crystals. This document provides a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and comparative data, to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Context and Key Synthetic Milestones
The chemistry of mercury compounds has a rich history dating back to ancient times, with significant advancements in the synthesis of its various salts occurring during the flourishing of inorganic chemistry in the 18th and 19th centuries. While the precise first synthesis of this compound is not definitively documented in readily available literature, its preparation follows from the fundamental understanding of mercury's reactivity with halogens and its existence in the +1 oxidation state (as the dimeric ion, Hg₂²⁺).
The primary classical methods for synthesizing this compound that have been established and refined over time include:
-
Direct Reaction of Elemental Mercury and Bromine: A foundational method involving the direct combination of the two elements.
-
Precipitation from an Aqueous Solution: The reaction of a soluble mercurous salt, typically mercurous nitrate, with a bromide salt.
-
Sublimation of a Mixture of Mercury and Mercuric Bromide: A method relying on the reaction of elemental mercury with its higher oxidation state bromide.
More recently, the demand for high-purity this compound, particularly for applications in acousto-optic devices, has driven the development of advanced purification and crystal growth techniques, most notably Physical Vapor Transport (PVT) .
Classical Synthesis Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for the classical synthesis of this compound. It is imperative to note that all work with mercury and its compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, due to their high toxicity.
Direct Reaction of Elemental Mercury and Bromine
This method is conceptually the simplest, relying on the direct oxidation of mercury by bromine. The reaction is exothermic and requires careful control to ensure the formation of this compound rather than mercuric bromide (HgBr₂).
Experimental Protocol:
-
Apparatus: A heavy-walled glass flask or a sealed ampule is required. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of mercury by air.
-
Reagents:
-
High-purity elemental mercury (Hg).
-
Liquid bromine (Br₂).
-
-
Procedure:
-
Carefully place a pre-weighed amount of elemental mercury into the reaction vessel.
-
Slowly add a stoichiometric amount of liquid bromine to the mercury. To favor the formation of this compound, a slight excess of mercury can be used. The molar ratio of Hg to Br₂ should be approximately 2:1.
-
The reaction will proceed exothermically, and the mixture should be gently agitated to ensure complete reaction. Cooling of the reaction vessel may be necessary to control the reaction rate.
-
Once the reaction is complete, the resulting white to yellowish-white solid is this compound.
-
-
Purification: The crude product can be purified by washing with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted bromine, followed by drying under vacuum.
Logical Relationship of Direct Synthesis:
Precipitation from Mercurous Nitrate Solution
This is a common and convenient laboratory method for preparing this compound, leveraging the insolubility of the product in aqueous solutions.
Experimental Protocol:
-
Apparatus: Standard laboratory glassware, including beakers, a graduated cylinder, and a filtration setup (e.g., a Büchner funnel).
-
Reagents:
-
Mercurous nitrate (Hg₂(NO₃)₂), typically as a dihydrate.
-
A soluble bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr).
-
Dilute nitric acid (HNO₃) to prevent hydrolysis of the mercurous nitrate.
-
Distilled water.
-
-
Procedure:
-
Prepare a solution of mercurous nitrate by dissolving a known quantity in distilled water containing a small amount of dilute nitric acid.
-
In a separate beaker, prepare a solution of the bromide salt in distilled water.
-
Slowly add the bromide salt solution to the mercurous nitrate solution with constant stirring.
-
A white precipitate of this compound will form immediately.[1]
-
Allow the precipitate to settle, then collect it by filtration.
-
-
Purification: Wash the precipitate several times with distilled water to remove any soluble impurities, and then dry it in a desiccator or at a low temperature in an oven.
Experimental Workflow for Precipitation Synthesis:
Sublimation from a Mixture of Mercury and Mercuric Bromide
This method involves the synproportionation of elemental mercury and mercuric bromide at elevated temperatures.
Experimental Protocol:
-
Apparatus: A sublimation apparatus, typically a sealed glass tube under vacuum, with a heating source capable of creating a temperature gradient.
-
Reagents:
-
Elemental mercury (Hg).
-
Mercuric bromide (HgBr₂).
-
-
Procedure:
-
A stoichiometric mixture of elemental mercury and mercuric bromide (1:1 molar ratio) is placed at one end of the sealed tube.
-
The end of the tube containing the mixture is heated, while the other end is kept at a lower temperature.
-
The reactants sublime and react in the vapor phase to form this compound.
-
The this compound then deposits as a crystalline solid in the cooler region of the tube.
-
-
Purification: This method often yields a relatively pure product directly, as the sublimation process itself is a purification step.
Modern Synthesis: Physical Vapor Transport (PVT) for High-Purity Single Crystals
For many modern applications, particularly in optics and electronics, this compound is required in the form of large, high-purity single crystals. The Physical Vapor Transport (PVT) method is the state-of-the-art technique for achieving this.
Experimental Protocol:
-
Apparatus: A multi-zone furnace capable of establishing a precise temperature gradient, and a sealed quartz ampoule.
-
Starting Material: High-purity (e.g., 99.999%) this compound powder. This starting material is often pre-purified by sublimation.
-
Procedure:
-
The purified this compound powder is placed at the hotter end (source) of the quartz ampoule.
-
The ampoule is evacuated and sealed.
-
The furnace is programmed to create a specific temperature profile, with the source at a higher temperature than the other end (seed or growth region). A typical source temperature is around 360°C, with the growth zone at a slightly lower temperature (e.g., 335°C).[2]
-
The this compound sublimes at the source, and the vapor is transported along the temperature gradient to the cooler growth region.
-
In the growth region, the vapor becomes supersaturated and deposits onto a seed crystal or the ampoule wall, leading to the growth of a single crystal over an extended period.
-
-
Crystal Quality: The quality of the resulting crystal is highly dependent on the purity of the starting material, the precise control of the temperature gradient, and the rate of transport.
Experimental Workflow for PVT Crystal Growth:
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and properties of this compound.
Table 1: Stoichiometry of Classical Synthesis Methods
| Synthesis Method | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Product |
| Direct Reaction | Hg | Br₂ | ~2:1 | Hg₂Br₂ |
| Precipitation | Hg₂(NO₃)₂ | NaBr/KBr | 1:2 | Hg₂Br₂ |
| Sublimation | Hg | HgBr₂ | 1:1 | Hg₂Br₂ |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Hg₂Br₂ |
| Molar Mass | 560.99 g/mol |
| Appearance | White to yellowish-white crystalline solid |
| Melting Point | 405 °C |
| Sublimation Point | ~390 °C |
| Density | 7.307 g/cm³ |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL |
Table 3: Typical Parameters for PVT Crystal Growth
| Parameter | Value |
| Starting Material Purity | ≥99.999% |
| Source Temperature | ~360 °C[2] |
| Growth Zone Temperature | ~335 °C[2] |
| Crystal Size | Up to several centimeters |
Conclusion
The synthesis of this compound has evolved from fundamental inorganic reactions to highly controlled crystal growth techniques. While classical methods of direct reaction and precipitation remain valuable for laboratory-scale preparations, the Physical Vapor Transport method is indispensable for producing the high-purity single crystals required for advanced technological applications. A thorough understanding of these synthetic pathways, from their historical origins to their modern refinements, is crucial for the continued development and application of this important inorganic compound.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Mercury(I) Bromide (Hg₂Br₂) via Precipitation with Sodium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of mercury(I) bromide (Hg₂Br₂) through a precipitation reaction involving an aqueous solution of mercury(I) nitrate (Hg₂(NO₃)₂) and sodium bromide (NaBr). Detailed experimental protocols, safety precautions, and data presentation are included to ensure a reproducible and safe laboratory preparation of Hg₂Br₂.
Introduction
Mercury(I) bromide, also known as mercurous bromide, is an inorganic compound with the chemical formula Hg₂Br₂. It is a white to yellowish solid that is poorly soluble in water. The preparation of Hg₂Br₂ via precipitation is a common and straightforward method that relies on the reaction of a soluble mercury(I) salt with a bromide salt solution. This application note details the synthesis using mercury(I) nitrate and sodium bromide, a method that yields a high-purity product suitable for various research and development applications.
The overall balanced chemical equation for this precipitation reaction is:
Hg₂(NO₃)₂(aq) + 2NaBr(aq) → Hg₂Br₂(s) + 2NaNO₃(aq)
A critical aspect of this synthesis is the maintenance of an acidic environment for the mercury(I) nitrate solution to prevent hydrolysis, which can lead to the formation of undesirable mercury compounds.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for easy reference.
| Property | Mercury(I) Bromide (Hg₂Br₂) | Mercury(I) Nitrate (Hg₂(NO₃)₂) | Sodium Bromide (NaBr) |
| Molar Mass ( g/mol ) | 560.99[1] | 525.19 | 102.89 |
| Appearance | White to yellow crystalline solid[1] | White monoclinic crystals | White crystalline solid |
| Density (g/cm³) | 7.307[1] | 4.78 | 3.21 |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL[1] | Soluble (decomposes in water) | 94.6 g/100 mL (25 °C) |
| Melting Point (°C) | 405[1] | 70 (decomposes) | 747 |
| Boiling Point (°C) | Sublimes at ~390[1] | Decomposes | 1396 |
Experimental Protocol
This protocol outlines the step-by-step procedure for the preparation of mercury(I) bromide.
Materials and Reagents
-
Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)
-
Sodium bromide (NaBr)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Preparation of Reactant Solutions
Solution A: 0.1 M Mercury(I) Nitrate Solution
-
Carefully weigh 14.03 g of mercury(I) nitrate dihydrate.
-
To a 250 mL beaker, add approximately 200 mL of deionized water.
-
Add 5 mL of concentrated nitric acid to the water. Caution: Always add acid to water, not the other way around.
-
Slowly dissolve the weighed mercury(I) nitrate in the acidified water with continuous stirring. The nitric acid is essential to prevent the hydrolysis of the mercury(I) salt.
-
Once fully dissolved, transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.
Solution B: 0.2 M Sodium Bromide Solution
-
Weigh 5.14 g of sodium bromide.
-
Dissolve the sodium bromide in approximately 200 mL of deionized water in a 250 mL beaker.
-
Transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water. A slight excess of the precipitating agent is used to ensure complete precipitation of the mercury(I) ions.
Precipitation Procedure
-
Place the beaker containing Solution A (mercury(I) nitrate) on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add Solution B (sodium bromide) dropwise to the stirred mercury(I) nitrate solution.
-
A dense, white precipitate of mercury(I) bromide will form immediately.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the reaction goes to completion and to facilitate the coagulation of the precipitate.
Purification of the Precipitate
-
Set up a Buchner funnel with a piece of filter paper connected to a vacuum flask.
-
Wet the filter paper with a small amount of deionized water to ensure a good seal.
-
Carefully pour the suspension of mercury(I) bromide onto the filter paper.
-
Wash the precipitate in the funnel with several small portions of deionized water to remove any soluble impurities, such as sodium nitrate and excess sodium bromide.
-
Continue washing until the filtrate is free of bromide ions. This can be tested by collecting a small amount of the filtrate and adding a drop of silver nitrate solution; the absence of a precipitate indicates that the washing is complete.
Drying the Product
-
Carefully transfer the filter paper with the precipitate to a watch glass.
-
Dry the mercury(I) bromide in a drying oven at a temperature of 60-70 °C for several hours until a constant weight is achieved. Alternatively, the product can be dried in a desiccator over a suitable drying agent.
-
The final product is a fine, white to yellowish powder.
Safety Precautions
-
Mercury compounds are highly toxic. Handle all mercury salts with extreme care. Avoid inhalation of dust and contact with skin and eyes.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Dispose of all mercury-containing waste according to institutional and local regulations.
Diagrams
Caption: Experimental workflow for the synthesis of Hg₂Br₂.
Conclusion
The precipitation method described in this application note provides a reliable and efficient means of synthesizing high-purity mercury(I) bromide. Adherence to the detailed protocol and safety guidelines is essential for obtaining a quality product and ensuring laboratory safety. This method is well-suited for producing Hg₂Br₂ for use in various scientific and research applications.
References
Synthesis of Mercurous Bromide: A Detailed Guide to Experimental Setups and Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the synthesis of mercurous bromide (Hg₂Br₂), a compound with applications in acousto-optical devices. The following sections outline two primary synthesis methodologies: direct combination of elemental mercury and bromine, and a precipitation reaction using mercurous nitrate. Additionally, purification techniques, including sublimation and recrystallization, are detailed to ensure the acquisition of high-purity material.
Key Synthesis Pathways and Data
Two principal methods for the synthesis of this compound are presented below. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction.
| Synthesis Method | Reactants | Typical Reaction Conditions | Reported Yield | Purity |
| Direct Combination | Elemental Mercury (Hg), Elemental Bromine (Br₂) | Exothermic reaction, often performed in a sealed vessel or under controlled addition of bromine.[1][2] | High (qualitative) | Dependent on purification |
| Precipitation | Mercurous Nitrate (Hg₂(NO₃)₂), Sodium Bromide (NaBr) or Potassium Bromide (KBr) | Aqueous solution at room temperature.[3] | High (qualitative) | Dependent on purification |
Experimental Protocols
Protocol 1: Direct Synthesis from Elemental Mercury and Bromine
This method involves the direct reaction of elemental mercury with liquid bromine. Caution is advised as the reaction is exothermic.[1]
Materials:
-
Elemental Mercury (Hg), high purity
-
Liquid Bromine (Br₂)
-
A heavy-walled sealed glass ampule or a flask equipped with a dropping funnel and a condenser.
Procedure:
-
Carefully measure and transfer a stoichiometric amount of elemental mercury into the reaction vessel.
-
Slowly add an equimolar amount of liquid bromine to the mercury. If using a dropping funnel, the addition should be dropwise to control the exothermic reaction.
-
If using a sealed ampule, the reactants are combined and the ampule is carefully sealed. The reaction will proceed spontaneously.
-
Allow the reaction to proceed to completion. The formation of a white to yellowish solid indicates the production of this compound.
-
After the reaction is complete, any unreacted bromine can be removed by gentle heating under a fume hood or by washing with a suitable solvent in which this compound is insoluble, such as ethanol.
-
The crude this compound can then be purified using sublimation or recrystallization.
Protocol 2: Precipitation from Mercurous Nitrate Solution
This method relies on the low solubility of this compound in water.
Materials:
-
Mercurous Nitrate (Hg₂(NO₃)₂)
-
Sodium Bromide (NaBr) or Potassium Bromide (KBr)
-
Distilled water
-
Dilute nitric acid (to prevent hydrolysis of mercurous nitrate)
Procedure:
-
Prepare a solution of mercurous nitrate in distilled water. A small amount of dilute nitric acid should be added to prevent the formation of basic mercury salts.
-
Prepare a separate aqueous solution of sodium bromide or potassium bromide.
-
Slowly add the bromide salt solution to the mercurous nitrate solution while stirring continuously.
-
A white to yellowish precipitate of this compound will form immediately.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the purified this compound.
Purification Protocols
Sublimation
Sublimation is an effective method for purifying this compound from non-volatile impurities.[4][5] this compound sublimes at approximately 390 °C at atmospheric pressure.[2] The sublimation is typically performed under reduced pressure to lower the required temperature and prevent decomposition.
Apparatus:
-
Sublimation apparatus (including a vessel for the crude material and a cold finger)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Place the crude this compound in the sublimation vessel.
-
Assemble the sublimation apparatus, ensuring the cold finger is properly positioned.
-
Evacuate the apparatus to the desired pressure.
-
Begin heating the vessel gently.
-
The this compound will sublime and deposit as purified crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Carefully collect the purified crystals from the cold finger.
Recrystallization
Recrystallization can be used to purify this compound, although its very low solubility in most common solvents can make this challenging.[6] The ideal solvent would dissolve this compound at an elevated temperature but not at room temperature. Due to its low solubility, finding a suitable solvent requires experimental investigation.
General Procedure:
-
Select a solvent in which this compound has a higher solubility when hot compared to when cold.
-
Heat the solvent to its boiling point and add the minimum amount required to dissolve the crude this compound.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals. A recovery of less than 100% is expected due to the solubility of the compound in the mother liquor.[7]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Purity Analysis
The purity of the synthesized this compound can be determined using various analytical techniques. Quantitative analysis can be performed to determine the percentage of mercury in the sample, which can then be compared to the theoretical value for Hg₂Br₂. Techniques such as quantitative NMR (qNMR) can also be employed for purity assessment.[8]
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 4. innovation.world [innovation.world]
- 5. Sublimation_(chemistry) [bionity.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Mercurous Bromide (Hg₂Br₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the physical and chemical characterization of mercurous bromide (Hg₂Br₂). Detailed protocols for each technique are outlined to ensure accurate and reproducible results.
Introduction
This compound (Hg₂Br₂) is a chemical compound with applications in various fields, including acousto-optical devices.[1] Its thorough characterization is crucial for quality control, stability assessment, and understanding its behavior in different formulations. This document details the application of X-ray Diffraction (XRD), Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Thermal Analysis (TGA/DSC) for the analysis of Hg₂Br₂.
X-ray Diffraction (XRD)
Application: XRD is a powerful non-destructive technique used to determine the crystallographic structure, phase purity, and crystallinity of this compound. It is essential for confirming the synthesis of the correct crystal lattice and identifying any crystalline impurities.
Key Parameters from XRD Analysis:
| Parameter | Typical Value for Hg₂Br₂ | Reference |
| Crystal System | Tetragonal | [2] |
| Space Group | I4/mmm (139) | [2] |
| (110) Plane 2-theta Position | 27.6° | [3] |
| (220) Reflection FWHM | 0.029° (for high-quality single crystals) | [3] |
Experimental Protocol:
-
Sample Preparation:
-
Gently grind the Hg₂Br₂ sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat and even surface.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis:
-
Identify the diffraction peaks and compare them with standard reference patterns for Hg₂Br₂ from databases like the International Centre for Diffraction Data (ICDD).
-
Perform Rietveld refinement for detailed structural analysis, including lattice parameter determination.[4]
-
Calculate the crystallite size using the Scherrer equation if applicable.
-
Logical Workflow for XRD Analysis:
References
Application Notes and Protocols: Mercurous Bromide in Materials Science
For Researchers, Scientists, and Optical Engineers
These application notes provide a comprehensive overview of the applications of mercurous bromide (Hg₂Br₂) in materials science, with a primary focus on its use in acousto-optic devices. Detailed protocols for the synthesis, purification, and crystal growth of this compound are provided, along with its key physical and acousto-optic properties.
Introduction
This compound is an inorganic compound with the chemical formula Hg₂Br₂. It is a white to yellowish crystalline solid that exhibits unique optical and acousto-optic properties, making it a valuable material for specialized applications in optics and materials science.[1][2] Its high acousto-optic figure of merit, broad optical transmission range, and low acoustic velocity make it particularly suitable for the fabrication of acousto-optic devices operating in the long-wavelength infrared (LWIR) region.[3][4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | Hg₂Br₂ | [6][7] |
| Molar Mass | 560.99 g/mol | [6][7] |
| Appearance | White to yellow tetragonal crystals or powder | [2][8] |
| Density | 7.307 g/cm³ | [2][6] |
| Melting Point | 405 °C (decomposes) | [2] |
| Boiling Point | Sublimes at ~390 °C | [2] |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL | [2] |
| Crystal Structure | Tetragonal, Space Group I4/mmm | [8][9] |
Applications in Materials Science
The primary application of this compound in materials science is in the fabrication of acousto-optic devices. These devices utilize the interaction between sound waves and light to control and modulate optical beams.
Acousto-Optic Tunable Filters (AOTFs)
This compound is a key material for AOTFs, especially for applications in the long-wavelength infrared (LWIR) region (8-12 µm).[3][4] AOTFs are electronically tunable optical filters that can rapidly select a specific wavelength of light from a broad spectrum. The high acousto-optic figure of merit of Hg₂Br₂ allows for high diffraction efficiency, a critical performance parameter for AOTFs.[3][10] These devices are integral components in hyperspectral imaging systems used for remote sensing, chemical analysis, and medical diagnostics.
Bragg Cells
This compound's extremely low acoustic velocity (as low as 273 m/s) makes it an excellent material for long-delay Bragg cells.[5] Bragg cells are used for processing radio frequency (RF) signals optically. The slow acoustic velocity allows for the construction of compact devices with long time delays, which is advantageous for applications in electronic warfare and signal processing.[5]
Experimental Protocols
Synthesis and Purification of this compound
High-purity this compound is essential for growing high-quality single crystals. Commercially available this compound is often not suitable for direct use and requires further purification.[11]
Protocol for Synthesis:
-
Reaction: this compound can be synthesized by the direct reaction of elemental mercury with elemental bromine.[1][12] This reaction is exothermic and should be performed in a controlled environment, such as a sealed quartz ampoule.
-
Purification: The synthesized Hg₂Br₂ is purified by repeated physical vapor transport (PVT) in a sealed vacuum.[11] This process separates the more volatile impurities from the this compound.
Single Crystal Growth by Physical Vapor Transport (PVT)
Device-quality single crystals of this compound are typically grown using the physical vapor transport (PVT) method.[3][9][13][14]
Experimental Setup: A two-zone transparent furnace is used for the PVT growth.[13] A quartz ampoule containing the purified this compound source material is placed inside the furnace.
Protocol:
-
Source Material Preparation: The purified this compound is loaded into a clean, evacuated quartz ampoule.
-
Temperature Gradient: A specific temperature gradient is established in the furnace. The source material is maintained at a higher temperature (e.g., 350-400 °C) to induce sublimation.
-
Crystal Growth: The vapor transports to a cooler region of the ampoule where it supersaturates and deposits to form a single crystal. The growth temperature is typically in the range of 300-350 °C.
-
Growth Rate: The crystal growth rate is carefully controlled by adjusting the temperature gradient and is typically on the order of a few millimeters per day.
-
Cooling: After the desired crystal size is achieved, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.
Acousto-Optic Properties of this compound
The performance of this compound in acousto-optic devices is determined by its acousto-optic properties.
| Property | Value | References |
| Optical Transmission Range | 0.4 to 30 µm | [15][16] |
| Acoustic Velocity (slow shear wave) | 273 m/s | [5][15] |
| Refractive Indices (at 10.6 µm) | nₑ = 2.96, nₒ = 2.12 | [16] |
| Birefringence (Δn) | 0.84 | [16] |
| Acousto-Optic Figure of Merit (M₂) | High, comparable to TAS (Thallium Arsenic Selenide) | [3] |
Device Fabrication Protocol: Acousto-Optic Tunable Filter (AOTF)
The fabrication of an AOTF involves several precise steps:
-
Crystal Orientation: The grown this compound single crystal is oriented using X-ray diffraction (Laue method) to identify the correct crystallographic axes.[11][13]
-
Cutting and Polishing: The crystal is cut to the desired geometry for the AOTF device. The optical and acoustic faces are then carefully polished to a high degree of flatness and smoothness.[11]
-
Transducer Bonding: A piezoelectric transducer (e.g., lithium niobate) is bonded to the acoustic face of the this compound crystal.[5] This transducer converts the applied RF electrical signal into an acoustic wave.
-
Acoustic Absorber Attachment: An acoustic absorber is attached to the opposite face of the crystal to dissipate the acoustic wave and prevent reflections that would degrade device performance.[10]
-
Anti-Reflection Coating: The optical faces of the AOTF are coated with an anti-reflection material to maximize light transmission.
Visualizations
Experimental Workflow for this compound Crystal Growth and AOTF Fabrication
Caption: Workflow for Hg₂Br₂ synthesis, crystal growth, and AOTF fabrication.
Logical Relationship of this compound Properties to AOTF Performance
Caption: Key Hg₂Br₂ properties and their impact on AOTF performance.
References
- 1. This compound | 15385-58-7 [chemicalbook.com]
- 2. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. This compound (Hg2Br2) Acousto-Optic Tunable Filters (AOTFs) for the Long Wavelength Infrared (LWIR) Region | Semantic Scholar [semanticscholar.org]
- 5. This compound Bragg cell development [opg.optica.org]
- 6. Mercury bromide (Hg2Br2) [chembk.com]
- 7. This compound | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 10031-18-2 [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. Design of Acoustic Absorbing Structures for Mercurous Halide-Based Acousto-Optic Tunable Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. quora.com [quora.com]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. In-depth Investigation of Hg2Br2 Crystal Growth and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Mercury Bromide Birefringence Measurement System Based on Brewster’s Angle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mercurous Bromide as a Precursor for the Synthesis of Other Mercury Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mercurous bromide (Hg₂Br₂), a white to yellowish solid, serves as a valuable precursor in the synthesis of various mercury-containing compounds.[1][2] While its direct reactivity is different from the more commonly used mercuric halides, its utility often lies in its ability to generate mercuric species (Hg²⁺) or elemental mercury (Hg⁰) in situ through disproportionation.[1][3] This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of other mercury compounds, with a focus on organomercury derivatives relevant to chemical research and development.
Core Concepts:
The primary pathway through which this compound acts as a precursor is its decomposition or disproportionation reaction upon heating or in the presence of certain reagents.[1] This reaction yields mercuric bromide (HgBr₂) and elemental mercury:
Hg₂Br₂ (s) → HgBr₂ (s) + Hg (l)
The newly formed mercuric bromide can then participate in a variety of subsequent reactions, most notably the formation of organomercury compounds.
I. Synthesis of Diorganomercury Compounds via Grignard Reagents
One of the most robust methods for forming carbon-mercury bonds is the reaction of a mercury(II) halide with a Grignard reagent.[4] By using this compound as the starting material, the required mercuric bromide is generated in situ.
Experimental Protocol: Synthesis of Diphenylmercury
This protocol details the synthesis of diphenylmercury ((C₆H₅)₂Hg) using phenylmagnesium bromide and this compound. The key is the initial thermal decomposition of this compound to generate the reactive mercuric bromide.
Materials:
-
This compound (Hg₂Br₂)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.43 g, 0.1 mol).
-
Add a small crystal of iodine to activate the magnesium.
-
Add 50 mL of anhydrous diethyl ether.
-
Slowly add a solution of bromobenzene (15.7 g, 0.1 mol) in 100 mL of anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously. If not, gentle warming may be required.
-
Once the reaction is initiated, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried 250 mL Schlenk flask, place this compound (14.02 g, 0.025 mol).
-
Heat the flask under a gentle stream of nitrogen to approximately 405 °C to induce decomposition to mercuric bromide and elemental mercury.[1] The color may change from white to yellow upon heating.[1]
-
Allow the flask to cool to room temperature under an inert atmosphere. The flask will now contain a mixture of mercuric bromide (HgBr₂) and elemental mercury.
-
Cool the Grignard solution prepared in step 1 in an ice bath.
-
Slowly add the solid mixture of mercuric bromide and mercury to the stirred Grignard solution. Note: This is an exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture into 200 mL of a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or benzene to yield white crystals of diphenylmercury.
-
Quantitative Data:
The following table summarizes typical yields for the synthesis of diarylmercury compounds using the Grignard method starting from mercuric halides.[4] Since this protocol generates mercuric bromide in situ, similar yields can be expected, though they may be slightly lower due to the handling of the solid mixture.
| Compound | Starting Materials | Solvent | Typical Yield (%) | Melting Point (°C) |
| Diphenylmercury | Phenylmagnesium bromide, HgBr₂ | Diethyl Ether | 80-90 | 124-126 |
| Di-p-tolylmercury | p-tolylmagnesium bromide, HgBr₂ | THF | 75-85 | 238-240 |
| Di-α-naphthylmercury | α-naphthylmagnesium bromide, HgBr₂ | Diethyl Ether/Benzene | 60-70 | 249-251 |
II. Logical Workflow and Reaction Pathway
The following diagrams illustrate the overall experimental workflow and the chemical transformation occurring.
Caption: Experimental workflow for the synthesis of diphenylmercury.
Caption: Reaction pathway from this compound to diphenylmercury.
III. Safety Precautions
Critical Safety Note: Organomercury compounds are highly toxic.[4] They can be absorbed through the skin and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Special care should be taken to avoid inhaling vapors of solutions containing these compounds.[4] All mercury-containing waste must be disposed of according to institutional and environmental regulations.
IV. Applications in Further Synthesis
The organomercury compounds synthesized from this compound precursors can be used in a variety of subsequent chemical transformations. For example, the carbon-mercury bond can be cleaved by halogens to produce aryl halides.[5]
Example Reaction: Bromination of Diphenylmercury
(C₆H₅)₂Hg + 2 Br₂ → 2 C₆H₅Br + HgBr₂
This reaction provides a route to functionalized aromatic compounds, where the mercury moiety acts as a leaving group.
V. Concluding Remarks
While mercuric bromide is more commonly used directly in synthesis, this compound represents a viable and effective precursor, particularly when a controlled generation of the reactive mercuric species is desired. The protocols and data presented here provide a foundational guide for researchers to utilize this compound in the synthesis of valuable organomercury intermediates for applications in organic synthesis and medicinal chemistry. Careful adherence to safety protocols is paramount when working with these toxic compounds.
References
Synthesis of High-Purity Mercury(I) Bromide (Hg₂Br₂) via Aqueous Precipitation
Abstract
This document provides a detailed laboratory protocol for the synthesis of high-purity mercury(I) bromide (Hg₂Br₂) through a precipitation reaction in an aqueous medium. The synthesis involves the reaction of an aqueous solution of mercury(I) nitrate with a solution of sodium bromide to yield insoluble mercury(I) bromide. This method is advantageous due to its simplicity, controllability, and the high purity of the resulting product. This protocol includes detailed procedures for the preparation of reactant solutions, the precipitation of Hg₂Br₂, and the subsequent washing and drying of the final product. Additionally, a summary of the key quantitative parameters and a workflow diagram are provided to ensure reproducibility and accuracy.
Introduction
Mercury(I) bromide (Hg₂Br₂), also known as mercurous bromide, is an inorganic compound with applications in various fields. It is a white to yellowish solid that is practically insoluble in water. The synthesis of pure Hg₂Br₂ is crucial for its effective use. One of the most common and reliable methods for preparing pure Hg₂Br₂ is through a precipitation reaction. This method involves the double displacement reaction between a soluble mercury(I) salt, such as mercury(I) nitrate (Hg₂(NO₃)₂), and a soluble bromide salt, like sodium bromide (NaBr). The reaction proceeds as follows:
Hg₂(NO₃)₂(aq) + 2NaBr(aq) → Hg₂Br₂(s) + 2NaNO₃(aq)
This application note details a robust and reproducible protocol for the synthesis of Hg₂Br₂ using this precipitation method.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | Hg₂Br₂ | [1] |
| Molar Mass | 560.99 g/mol | [2] |
| Appearance | White to yellow tetragonal crystals | [2] |
| Density | 7.307 g/cm³ | [2] |
| Melting Point | 405 °C | [1] |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL | [2] |
| Purity (Typical) | >99% | [1] |
Experimental Protocols
Materials and Equipment
-
Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)
-
Sodium bromide (NaBr)
-
Distilled or deionized water
-
Dilute nitric acid (HNO₃)
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
-
Drying oven
Solution Preparation
1. Preparation of 0.1 M Mercury(I) Nitrate Solution:
- To prepare the mercury(I) nitrate solution, it is crucial to prevent hydrolysis, which can be achieved by adding a small amount of dilute nitric acid.
- Carefully weigh out the required amount of mercury(I) nitrate dihydrate.
- In a beaker, dissolve the weighed mercury(I) nitrate dihydrate in a small volume of dilute nitric acid.
- Dilute the solution with distilled water to the final desired volume to obtain a 0.1 M concentration.
2. Preparation of 0.2 M Sodium Bromide Solution:
- Weigh out the appropriate amount of sodium bromide.
- Dissolve the sodium bromide in distilled water in a beaker with stirring until fully dissolved.
- Dilute the solution to the final desired volume to achieve a 0.2 M concentration.
Synthesis of Hg₂Br₂
-
Place a beaker containing the 0.1 M mercury(I) nitrate solution on a magnetic stirrer.
-
Slowly add the 0.2 M sodium bromide solution to the mercury(I) nitrate solution dropwise while continuously stirring.
-
A white precipitate of Hg₂Br₂ will form immediately.[3]
-
Continue stirring the mixture for a short period to ensure the completion of the reaction.
Purification of Hg₂Br₂
-
Filtration:
-
Set up a Büchner funnel with filter paper connected to a vacuum flask.
-
Pour the reaction mixture into the Büchner funnel to separate the Hg₂Br₂ precipitate from the supernatant liquid.
-
-
Washing:
-
Wash the precipitate in the funnel with several portions of distilled water to remove any soluble impurities, such as sodium nitrate and any unreacted starting materials.
-
After washing with water, perform a final wash with a small amount of ethanol or acetone to aid in the drying process.
-
-
Drying:
-
Carefully transfer the filtered Hg₂Br₂ precipitate onto a pre-weighed watch glass.
-
Place the watch glass with the precipitate in a drying oven set at a low temperature (e.g., 60-80 °C) to avoid any decomposition.
-
Dry the product until a constant weight is achieved.
-
Characterization
The purity of the synthesized Hg₂Br₂ can be confirmed by various analytical techniques, including:
-
Melting Point Determination: A sharp melting point close to the literature value (405 °C) indicates high purity.[1]
-
X-ray Diffraction (XRD): To confirm the crystal structure.
-
Elemental Analysis: To determine the elemental composition.
Experimental Workflow
Caption: Workflow for the synthesis of pure Hg₂Br₂.
Safety Precautions
-
All mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, at all times.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Dispose of all mercury-containing waste according to institutional and environmental regulations.
Conclusion
The aqueous precipitation method described in this protocol provides a reliable and straightforward route for the synthesis of high-purity mercury(I) bromide. Adherence to the detailed steps for solution preparation, precipitation, and purification is essential for obtaining a high-quality product. The provided quantitative data and workflow diagram serve as valuable resources for researchers in the successful execution of this synthesis.
References
Application Notes and Protocols for Mercurous Bromide in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurous bromide (Hg₂Br₂), a compound of mercury in the +1 oxidation state, serves as a valuable reagent in specialized areas of analytical chemistry. Its distinct properties, particularly its low solubility, make it suitable for precipitation-based analytical methods such as potentiometric titrations and gravimetric analysis. These classical methods continue to be relevant for quantitative analysis, offering high precision and accuracy.
These application notes provide an overview of the use of this compound as a chemical reagent in analysis, complete with detailed experimental protocols and data presentation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical analysis.
| Property | Value | Reference |
| Chemical Formula | Hg₂Br₂ | [1] |
| Molar Mass | 560.99 g/mol | [1] |
| Appearance | White to yellowish crystalline powder | [1] |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL | [1] |
| Solubility Product (Ksp) | 6.40 x 10⁻²³ | [1] |
Application 1: Potentiometric Titration of Halides
The first potentiometric titration was conducted by Robert Behrend in 1893, where he titrated a mercurous solution with potassium halides. This method remains a robust technique for the quantitative determination of bromide and other halide ions in solution. The principle lies in the precipitation of the highly insoluble mercurous halide, with the endpoint of the titration being detected by a sharp change in the potential of a mercury electrode.[2][3]
Experimental Protocol: Potentiometric Determination of Bromide
This protocol outlines the procedure for the determination of bromide ions in an aqueous sample using a standard solution of mercurous nitrate as the titrant.
Materials and Reagents:
-
Mercurous nitrate monohydrate (Hg₂(NO₃)₂·H₂O)
-
Concentrated nitric acid (HNO₃)
-
Potassium bromide (KBr) (for standardization)
-
Distilled or deionized water
-
Sample solution containing an unknown concentration of bromide ions
-
Potentiometer with a mercury indicator electrode and a reference electrode (e.g., calomel or silver/silver chloride)
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of 0.1 M Mercurous Nitrate Titrant:
-
Accurately weigh approximately 28.07 g of mercurous nitrate monohydrate.
-
Dissolve the salt in 500 mL of distilled water containing 5 mL of concentrated nitric acid to prevent hydrolysis.
-
Dilute the solution to 1 L in a volumetric flask with distilled water. Store in a dark bottle.
-
-
Standardization of the Mercurous Nitrate Titrant:
-
Accurately weigh approximately 0.6 g of dried potassium bromide and dissolve it in 100 mL of distilled water in a 250 mL beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the mercury indicator electrode and the reference electrode into the solution.
-
Fill the burette with the prepared mercurous nitrate solution and record the initial volume.
-
Begin the titration by adding the mercurous nitrate solution in small increments (e.g., 1 mL).
-
Record the potential (in mV) after each addition. As the endpoint is approached (indicated by a larger change in potential), reduce the increment size to 0.1 mL.
-
Continue the titration past the endpoint.
-
Determine the equivalence point by plotting the potential versus the volume of titrant added. The endpoint is the point of maximum slope on the titration curve. A first or second derivative plot can also be used for more accurate endpoint determination.
-
Calculate the exact molarity of the mercurous nitrate solution.
-
-
Analysis of the Unknown Bromide Sample:
-
Pipette a known volume (e.g., 25.00 mL) of the unknown bromide sample into a 250 mL beaker.
-
Add approximately 75 mL of distilled water and a magnetic stir bar.
-
Follow the same titration procedure as described in the standardization step.
-
Determine the volume of mercurous nitrate solution required to reach the equivalence point.
-
Calculate the concentration of bromide ions in the unknown sample.
-
Caption: Gravimetric analysis workflow for mercurous ions.
Application 3: Volumetric Analysis of this compound
A mixture containing this compound can be analyzed using volumetric methods. This protocol is based on a method for the separation and quantification of this compound (Hg₂Br₂) and mercuric bromide (HgBr₂) in a mixture. [4]
Experimental Protocol: Volumetric Determination of this compound
This method involves the separation of the two mercury bromide species followed by titration.
Materials and Reagents:
-
Sample containing a mixture of this compound and mercuric bromide
-
Solvent for separation (e.g., a suitable non-aqueous solvent in which HgBr₂ is soluble and Hg₂Br₂ is not)
-
Standardized titrant for mercuric bromide (e.g., a complexometric or potentiometric titrant)
-
Apparatus for filtration
-
Titration setup (burette, beakers, etc.)
Procedure:
-
Separation of Mercurous and Mercuric Bromide:
-
Accurately weigh the sample mixture.
-
Treat the sample with a solvent that selectively dissolves mercuric bromide, leaving this compound as an insoluble solid.
-
Filter the mixture to separate the solid this compound from the solution containing mercuric bromide.
-
Wash the solid residue (Hg₂Br₂) with the solvent to ensure complete removal of the dissolved HgBr₂.
-
-
Quantification of Mercuric Bromide (in filtrate):
-
The filtrate containing the dissolved mercuric bromide is collected.
-
The concentration of mercuric bromide is determined by a suitable titration method, such as a potentiometric or cyanometric titration.
-
-
Quantification of this compound (solid residue):
-
The mass of the dried this compound residue can be determined gravimetrically.
-
Alternatively, the this compound can be dissolved in a suitable reagent and then titrated. A common method involves oxidizing the mercurous ions (Hg₂²⁺) to mercuric ions (Hg²⁺) and then titrating the total mercuric ions.
-
Logical Flow of Volumetric Analysis
Caption: Separation and quantification of mercury bromides.
Safety Precautions
All mercury compounds, including this compound, are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all mercury-containing waste according to institutional and regulatory guidelines.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed in accordance with established safety protocols.
References
Application Notes and Protocols for Mercurous Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of mercurous bromide (Hg₂Br₂). It is imperative to treat this compound as a highly toxic substance and to adhere to the following procedures to minimize exposure and ensure laboratory safety.
Hazard Identification and Overview
This compound is a white to yellow crystalline powder that is sensitive to light.[1][2][3] When heated, it changes color from white to yellow and decomposes, which can release toxic mercury and bromine fumes.[4][5] It is fatal if swallowed, inhaled, or in contact with skin.[1][6][7] Prolonged or repeated exposure may cause damage to the central nervous system and kidneys.[4][8]
Primary Hazards:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][6][7]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][6][7]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | Hg₂Br₂ | [1][5] |
| Molecular Weight | 560.99 g/mol | [1][5] |
| Appearance | White to yellow tetragonal crystals or powder. | [1][5] |
| Melting Point | 405 °C (761 °F) | [1][5] |
| Boiling Point | Sublimes at approximately 390 °C (734 °F) | [1] |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL | [5] |
| Density | 7.307 g/cm³ | [1] |
Table 2: Occupational Exposure Limits for Mercury Compounds
| Organization | Limit | Notes |
| OSHA (PEL) | 0.1 mg/m³ (as Hg) | Ceiling |
| ACGIH (TLV) | 0.025 mg/m³ (as Hg) | 8-hour TWA, Skin |
| NIOSH (REL) | 0.05 mg/m³ (as Hg) | 10-hour TWA, Skin (for Hg vapor) |
| NIOSH (IDLH) | 10 mg/m³ (as Hg) | Immediately Dangerous to Life or Health |
Data primarily for inorganic mercury compounds as specific limits for this compound are not always available.[1]
Experimental Protocols
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE:
-
Respiratory Protection: A NIOSH-approved respirator is required if there is a risk of inhalation. For unknown exposure levels or emergencies, a full-facepiece, positive-pressure, air-supplied respirator should be used.[9]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory where dusting or splashing is possible.[9]
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) must be worn. A lab coat, apron, or coveralls are necessary to prevent skin contact.[9]
-
Footwear: Closed-toe shoes are required.
Engineering Controls
-
Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] Local exhaust ventilation should be used to control airborne dust.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[8][9]
Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood and other engineering controls are functioning correctly.
-
Have spill cleanup materials readily available.
-
-
Dispensing and Weighing:
-
Conduct all dispensing and weighing operations within a chemical fume hood to minimize dust generation.[8]
-
Use a non-sparking spatula for transferring the powder.
-
Handle the material gently to avoid creating airborne dust.
-
-
General Handling:
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[8][9] Do not store in metal containers.[8]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][9] The storage area should be a locked cabinet or room designated for poisons.[4]
-
Light Sensitivity: Protect from direct sunlight and light exposure, as this compound can darken upon exposure.[1][2][8]
-
Incompatibilities: Store away from strong oxidizing agents, sodium, and potassium.[8]
Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.[9]
-
Carefully sweep up the spilled solid, avoiding dust generation.[8]
-
Place the spilled material into a suitable, labeled container for disposal.[8]
-
The spill area can be treated with sulfur powder or calcium polysulfide to suppress residual mercury.[9]
-
-
Waste Disposal:
-
All this compound waste and contaminated materials are considered hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
-
Visualized Workflow
Caption: Workflow for safe handling and storage of this compound.
References
- 1. This compound | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MERCURY BROMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. technopharmchem.com [technopharmchem.com]
Troubleshooting & Optimization
Technical Support Center: Mercurous Bromide (Hg₂Br₂) Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of mercurous bromide (Hg₂Br₂) into mercuric bromide (HgBr₂) and elemental mercury (Hg). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your Hg₂Br₂ samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of this compound.
Q1: My white this compound powder has started to turn yellow or darken. What is happening?
A1: A color change from white to yellow or a general darkening is a visual indicator of the decomposition of this compound (Hg₂Br₂).[1] This decomposition is a disproportionation reaction where Hg₂Br₂ converts into mercuric bromide (HgBr₂) and elemental mercury (Hg).[1][2][3] This process is often accelerated by exposure to light and/or heat.[1][4]
Q2: What are the primary factors that cause the decomposition of this compound?
A2: The main factors that promote the decomposition of Hg₂Br₂ are:
-
Exposure to Light: this compound is photosensitive and will darken upon exposure to light, which indicates decomposition.[1][4][5][6]
-
Elevated Temperatures: Heating this compound can cause it to change color to yellow and can lead to its decomposition, emitting toxic fumes.[2][3][4][7]
-
Improper Storage: Storing the compound in containers that are not airtight or are made of reactive materials can potentially contribute to its degradation.
Q3: How can I prevent my this compound from decomposing?
A3: To prevent decomposition, proper storage and handling are crucial.
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[2][4] It is essential to keep it in a tightly sealed, light-resistant container, such as an amber glass bottle, to protect it from light.[1][4] Do not store it in direct sunlight.[2][4]
-
Chemical Stabilization: For long-term storage or for applications where stability is critical, chemical stabilization by converting it to a more inert compound like mercury sulfide (HgS) can be considered. This is a common method for stabilizing elemental mercury and mercury-containing wastes.[5][8][9]
Q4: I suspect my sample of this compound is contaminated with mercuric bromide. How can I confirm this and quantify the level of decomposition?
A4: Several analytical techniques can be used to detect and quantify HgBr₂ in an Hg₂Br₂ sample. The choice of method may depend on the available instrumentation and the required sensitivity.
-
Spectroscopic and Chromatographic Methods: Techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and liquid chromatography (LC) are routinely used for mercury determination and can be adapted to quantify the different species.[10][11]
-
Volumetric Analysis: A specific analytical method has been reported for the separation and quantification of Hg₂Br₂ and HgBr₂ using volumetric titration techniques.[6]
Q5: Can I reverse the decomposition of this compound?
A5: Once this compound has decomposed into mercuric bromide and elemental mercury, it is not a simple process to reverse this reaction to reform pure this compound. It is far more effective to focus on preventing the initial decomposition. If your sample is contaminated, it may be necessary to purify it or obtain a new, pure sample.
Data Presentation
Table 1: Factors Influencing this compound Decomposition
| Factor | Effect on Hg₂Br₂ | Recommended Prevention/Mitigation |
| Light Exposure | Accelerates decomposition into HgBr₂ and Hg.[1][4][5][6] | Store in amber or opaque, tightly sealed containers. Avoid exposure to direct sunlight or strong laboratory lighting.[1][2][4] |
| Elevated Temperature | Promotes decomposition. The compound turns yellow upon heating.[1][2][3][4] | Store in a cool environment. Avoid heating unless required for a specific procedure, and be aware of decomposition products. |
| Presence of Oxidizing Agents | May promote the oxidation of Hg(I) to Hg(II). | Store away from incompatible substances, including strong oxidizing agents.[4] |
Table 2: Overview of Analytical Techniques for Decomposition Analysis
| Analytical Technique | Principle | Application for Hg₂Br₂/HgBr₂ Analysis | Key Advantages |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms. | Quantification of total mercury content. Can be coupled with separation techniques for speciation.[10] | High sensitivity, well-established method.[10] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample with plasma and separates ions by mass-to-charge ratio. | Highly sensitive elemental and isotopic analysis. Can be coupled with HPLC for speciation of Hg₂²⁺ and Hg²⁺.[10][11] | Extremely low detection limits, multi-element capability.[11] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interactions with a stationary phase. | Can be used to separate Hg₂Br₂ from HgBr₂ before detection by a suitable detector (e.g., ICP-MS).[11] | Effective for separating different chemical species. |
| Volumetric Titration | Quantitative chemical analysis method to determine the concentration of an analyte. | A specific method exists for the differential determination of Hg₂Br₂ and HgBr₂.[6] | Does not require sophisticated instrumentation; relies on classical chemical reactions. |
Experimental Protocols
Protocol 1: Stabilization of this compound with Elemental Sulfur
This protocol describes a method for stabilizing Hg₂Br₂ by converting any decomposed elemental mercury into the more stable mercury sulfide (HgS). This is adapted from methods used for the stabilization of elemental mercury.
Materials:
-
This compound (Hg₂Br₂) powder
-
Fine powder of elemental sulfur (S)
-
Mortar and pestle or a ball mill
-
Inert, light-resistant storage container
Procedure:
-
Determine the Stoichiometric Ratio: The reaction is Hg + S → HgS. While the primary goal is to stabilize any free mercury, a small excess of sulfur can be mixed with the bulk Hg₂Br₂ to react with any mercury that may form over time. A common approach for mercury waste is to use a weight ratio of sulfur to mercury of 1:1 or higher.[10] For proactive stabilization, a much lower ratio of sulfur to this compound, for instance, 1:100 by weight, can be used.
-
Mixing:
-
Mortar and Pestle: In a well-ventilated fume hood, gently mix the Hg₂Br₂ powder with the elemental sulfur powder. The gentle grinding action will ensure a homogenous mixture.
-
Ball Milling: For larger quantities or more thorough mixing, a planetary ball mill can be used. The milling process provides the mechanical energy to facilitate the reaction between mercury and sulfur.[4]
-
-
Storage: Transfer the stabilized this compound powder to a labeled, airtight, light-resistant container.
-
Verification (Optional): To confirm the effectiveness of the stabilization, a sample can be periodically analyzed for the presence of HgBr₂ using one of the analytical methods described in Table 2.
Safety Precautions: All handling of mercury compounds and sulfur should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Protocol 2: Application of a Protective Polymer Coating
This protocol outlines a general procedure for applying a thin, protective polymer coating to Hg₂Br₂ powder to shield it from light. The choice of polymer and solvent is critical to ensure no reaction with the this compound. Polystyrene is a generally inert choice.
Materials:
-
This compound (Hg₂Br₂) powder
-
Polystyrene
-
A suitable volatile solvent that dissolves polystyrene but not Hg₂Br₂ (e.g., toluene or dichloromethane)
-
Shallow evaporating dish
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Prepare Polymer Solution: Dissolve a small amount of polystyrene in the chosen solvent to create a dilute solution (e.g., 1-2% w/v).
-
Slurry Formation: In a fume hood, place the Hg₂Br₂ powder in the evaporating dish with a magnetic stir bar. Slowly add the polymer solution while stirring to form a slurry.
-
Solvent Evaporation: Continue stirring the slurry gently in the fume hood to allow the solvent to evaporate completely. The slow evaporation will leave a thin, even coating of the polymer on the Hg₂Br₂ particles.
-
Drying: Once the bulk of the solvent has evaporated, the coated powder can be gently heated in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Storage: Store the coated Hg₂Br₂ in a tightly sealed, light-resistant container.
Note: The compatibility of the polymer and solvent with Hg₂Br₂ should be tested on a small scale first.
Mandatory Visualizations
Caption: Decomposition pathway of this compound and intervention points.
Caption: Troubleshooting workflow for suspected this compound decomposition.
Caption: Experimental workflow for testing the stability of this compound.
References
- 1. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Kinetics and quantitative spectroscopy for redox chemistry of atmospheric mercury - APS Global Physics Summit 2025 [archive.aps.org]
- 6. US20120322918A1 - Method for stabilising liquid mercury using sulfur polymer cement, via mercury sulfide - Google Patents [patents.google.com]
- 7. EP1751775A1 - Method for stabilisation of metallic mercury using sulphur - Google Patents [patents.google.com]
- 8. US5013358A - Method for the recovery of mercury from mercury-containing material - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. WO2009096688A2 - Method of stablizing and solidifying elemental mercury using sulfur and paraffin - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
issues with mercurous bromide darkening on light exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercurous bromide (Hg₂Br₂). Our goal is to help you mitigate common issues, particularly the darkening of the compound upon light exposure, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (Hg₂Br₂) is an inorganic compound of mercury in the +1 oxidation state. It is a white to pale yellow, odorless, and tasteless powder.[1][2] It is characterized by its linear Br-Hg-Hg-Br structure.[3] A key property to be aware of is its sensitivity to light, which causes it to darken.[1][2][4]
Q2: Why does my this compound darken when exposed to light?
The darkening of this compound upon light exposure is due to a photochemical decomposition reaction.[3][5] Specifically, it undergoes disproportionation, where the mercurous ion (Hg₂²⁺) is simultaneously oxidized and reduced to form mercuric bromide (HgBr₂) and elemental mercury (Hg).[6][7] The finely dispersed elemental mercury is responsible for the visible darkening of the compound. The overall reaction is:
Hg₂Br₂(s) --(light)--> HgBr₂(s) + Hg(l)[8]
Q3: What are the decomposition products of this compound?
The primary decomposition products of this compound upon exposure to light are mercuric bromide (HgBr₂) and elemental mercury (Hg).[3][8]
Q4: At what wavelengths is this compound most sensitive?
Q5: Is the darkening of this compound reversible?
Currently, there are no established standard laboratory procedures for the simple reversal of the darkening of this compound. The process involves the formation of different chemical species (HgBr₂ and Hg), and reversing this would require a specific chemical or physical process that is not commonly documented for regenerating the original Hg₂Br₂. Prevention of darkening is the most effective strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid darkening of this compound powder upon opening a new container. | - Improper storage by the supplier. - Exposure to light during initial handling. | - Immediately contact the supplier to report the issue. - Handle the new container under controlled, low-light conditions, preferably in a darkroom or under red light. |
| Discoloration of this compound during an experiment. | - Exposure to ambient laboratory light. - Use of transparent reaction vessels. - Prolonged experimental setup time under normal lighting. | - Conduct the experiment in a fume hood with the sash down and the light off, or cover the experimental setup with aluminum foil or an opaque material. - Use amber-colored glassware or wrap transparent vessels in aluminum foil. - Minimize the duration of light exposure during experimental manipulations. |
| Inconsistent experimental results when using this compound. | - Partial decomposition of the this compound, leading to impurities (HgBr₂ and Hg). - Inconsistent handling procedures regarding light exposure. | - Always use fresh, properly stored this compound for each experiment. - Standardize handling procedures to ensure minimal and consistent light exposure for all samples. - If possible, perform a quality control check on the this compound before use. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
To minimize the photodecomposition of this compound, adhere to the following handling and storage procedures:
-
Storage:
-
Store this compound in a cool, dry, and dark place.
-
Keep the compound in its original, tightly sealed, opaque container.
-
For added protection, the primary container can be placed inside a larger, light-blocking secondary container.
-
-
Handling:
-
Whenever possible, handle this compound in a darkroom or under red light conditions.
-
If a darkroom is not available, work in a fume hood with the light turned off and the sash lowered as much as possible.
-
Minimize exposure to all forms of light, including ambient laboratory light.
-
Use opaque or amber-colored tools and glassware. If using standard glassware, wrap it in aluminum foil.
-
Weigh out the required amount of this compound quickly and immediately return the main container to its dark storage location.
-
For solutions, prepare them in a darkened environment and store them in amber-colored bottles wrapped in foil.
-
Protocol 2: Synthesis of this compound
This compound can be synthesized via the direct oxidation of elemental mercury with bromine or by a precipitation reaction.
Method A: Direct Oxidation
This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Carefully add elemental mercury to a flask.
-
Slowly add elemental bromine to the flask. The reaction will proceed, forming a white to pale yellow solid, which is this compound.[11]
Method B: Precipitation
-
Prepare a solution of a soluble mercurous salt, such as mercurous nitrate (Hg₂(NO₃)₂), in dilute nitric acid.
-
Prepare a solution of a bromide salt, such as sodium bromide (NaBr).
-
Slowly add the sodium bromide solution to the mercurous nitrate solution while stirring.
-
A white to pale yellow precipitate of this compound will form.
-
Filter the precipitate, wash it with deionized water, and dry it in a desiccator in the absence of light.
Visualizations
Factors Leading to this compound Darkening
Caption: Logical flow of this compound darkening.
Troubleshooting Workflow for this compound Discoloration
Caption: Troubleshooting this compound discoloration.
References
- 1. This compound | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15385-58-7 [chemicalbook.com]
- 3. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 4. MERCURY BROMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. define with example disproportionation reaction - askIITians [askiitians.com]
- 8. webqc.org [webqc.org]
- 9. Photoreduction of mercuric bromides in polar ice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. youtube.com [youtube.com]
optimizing yield and purity in mercurous bromide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of mercurous bromide (Hg₂Br₂) synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the direct reaction of elemental mercury with bromine and the precipitation reaction between a soluble mercurous salt (like mercurous nitrate) and a bromide salt (such as potassium bromide).[1][2]
Q2: What is the primary impurity I should be concerned about during synthesis?
A2: The most common impurity is mercuric bromide (HgBr₂), which can form if an excess of bromine is used or if the reaction conditions favor the oxidation of mercury to the +2 state.[3][4]
Q3: My final product has a yellowish tint. What does this indicate?
A3: A yellowish tint in the final product can indicate the presence of impurities, particularly elemental mercury or the decomposition of this compound into mercuric bromide and mercury. This compound itself is a white powder, though it can appear yellow when heated.[1][3] The product is also sensitive to light and can darken upon exposure.[2]
Q4: How can I purify the synthesized this compound?
A4: Recrystallization is a common and effective method for purifying this compound.[4] This technique relies on the principle that the solubility of the compound and impurities varies with temperature, allowing for the separation of the desired product as it crystallizes from the solution upon cooling.[5][6]
Q5: What are the key safety precautions I should take during the synthesis?
A5: Both mercury and bromine are highly toxic. All manipulations should be carried out in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Special care should be taken to avoid inhalation of mercury vapors and contact of bromine with the skin.
Q6: How does light affect this compound?
A6: this compound is photosensitive and darkens upon exposure to light.[2] It can undergo photodecomposition, which can affect the purity and integrity of the compound. Therefore, it is crucial to store the synthesized product in a dark, well-sealed container.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during washing or filtration. - Suboptimal stoichiometry. | - Ensure sufficient reaction time. - Use a fine-pore filter paper and minimize the volume of washing solvent. - Carefully control the molar ratios of the reactants as specified in the protocol. |
| Product is a Gray or Dark Powder | - Presence of elemental mercury. - Decomposition of the product. | - Wash the product with dilute nitric acid to remove unreacted mercury. - Ensure the reaction temperature is controlled and avoid exposure to excessive heat or light.[3][8] |
| Product is Contaminated with Mercuric Bromide (HgBr₂) | - Excess bromine used in the direct reaction method. - Oxidation of mercurous ions. | - Use a stoichiometric amount or a slight excess of mercury in the direct reaction method.[9] - Purify the product by recrystallization, taking advantage of the different solubilities of mercurous and mercuric bromide.[4] |
| Crystals Do Not Form During Recrystallization | - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of the product. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform a hot filtration to remove insoluble impurities.[6] |
Experimental Protocols
Method 1: Direct Reaction of Mercury and Bromine
This method involves the direct combination of elemental mercury and liquid bromine. The reaction is exothermic and should be performed with caution.[7]
Materials:
-
Elemental Mercury (Hg)
-
Liquid Bromine (Br₂)
-
Deionized water
Procedure:
-
In a fume hood, carefully add a pre-weighed amount of elemental mercury to a thick-walled flask.
-
Slowly and dropwise, add a stoichiometric amount of liquid bromine to the flask containing the mercury. The reaction is exothermic and will proceed spontaneously.
-
Allow the reaction to proceed until all the mercury has reacted and the color of the bromine has disappeared. The flask may be gently swirled to ensure complete reaction.
-
The resulting white precipitate is this compound.
-
Wash the product with deionized water to remove any unreacted bromine.
-
Filter the product using vacuum filtration and dry it in a desiccator, protected from light.
Method 2: Precipitation from Mercurous Nitrate Solution
This method involves the reaction of a soluble mercurous salt with a bromide salt in an aqueous solution.[1]
Materials:
-
Mercurous nitrate (Hg₂(NO₃)₂)
-
Potassium bromide (KBr)
-
Dilute nitric acid
-
Deionized water
Procedure:
-
Prepare a solution of mercurous nitrate in deionized water, acidified with a small amount of dilute nitric acid to prevent the hydrolysis of the mercurous salt.
-
Prepare a separate aqueous solution of potassium bromide.
-
Slowly add the potassium bromide solution to the mercurous nitrate solution while stirring continuously.
-
A white precipitate of this compound will form immediately.[10]
-
Continue stirring for a short period to ensure complete precipitation.
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with deionized water to remove any soluble byproducts, such as potassium nitrate.
-
Dry the purified this compound in a desiccator, protected from light.
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Method 1: Direct Reaction | Method 2: Precipitation |
| Reactants | Elemental Mercury, Liquid Bromine | Mercurous Nitrate, Potassium Bromide |
| Stoichiometry | 2 Hg + Br₂ → Hg₂Br₂ | Hg₂(NO₃)₂ + 2 KBr → Hg₂Br₂ + 2 KNO₃ |
| Typical Yield | Generally high, but can be affected by the volatility of bromine. | Typically high and allows for good control over stoichiometry. |
| Purity Concerns | Potential for mercuric bromide formation with excess bromine.[9] | Co-precipitation of other salts if impure reactants are used. |
| Reaction Conditions | Exothermic, performed at room temperature. | Performed in aqueous solution at room temperature. |
Visualizations
Experimental Workflow: this compound Synthesis and Purification
Caption: Workflow for synthesis, isolation, purification, and analysis of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity of this compound.
References
- 1. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 2. This compound | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. brainly.com [brainly.com]
managing exothermic reactions in mercurous bromide preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic reaction during the synthesis of mercurous bromide (Hg₂Br₂). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: The reaction between mercury and bromine is becoming too vigorous, and the solvent is boiling rapidly. What should I do?
A1: Immediately cease the addition of the reactant. If safe to do so, immerse the reaction vessel in an ice bath to rapidly cool the mixture. Ensure the reaction is being conducted in a well-ventilated fume hood. Do not add any more reactant until the reaction has subsided and the temperature is under control.
Q2: My reaction vessel is showing signs of pressure buildup. What are the immediate steps to take?
A2: If your system is sealed, safely and cautiously vent the apparatus in a fume hood to release the pressure. An open or vented system is generally recommended for this reaction to prevent pressure buildup from bromine vapors, which can be generated due to the exothermic nature of the reaction.[1][2] If you must use a closed system, it should be equipped with a pressure relief valve.
Q3: How can I proactively control the temperature of the reaction?
A3: The key to controlling this exothermic reaction is a slow and controlled rate of reactant addition.[3] One reactant should be added to the other dropwise over a significant period. Additionally, using a cooling bath (e.g., a water or ice bath) from the start of the reaction can help dissipate the heat generated.[3] Vigorous stirring is also essential to ensure even heat distribution.
Q4: What are the critical safety precautions I must take before starting the synthesis?
A4: Both mercury and bromine are highly toxic. All work must be conducted in a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves may be suitable, but always consult the manufacturer's glove selection guide).[1] Have a mercury spill kit and a bromine spill kit readily available.
Q5: I've noticed a white solid forming on the walls of my flask. Is this the desired product?
A5: Yes, the formation of a white to yellowish solid is indicative of this compound formation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden Temperature Spike | Reactant addition is too rapid. | Immediately stop adding the reactant. Cool the reaction vessel with an ice bath. Resume addition at a much slower rate once the temperature is stable. |
| Inadequate cooling. | Ensure the cooling bath is at the appropriate temperature and that the reaction vessel is sufficiently immersed. | |
| Uncontrolled Boiling of Bromine | Excessive heat generation from the exothermic reaction. | Cease reactant addition immediately. Use an ice bath to cool the reaction. The heat from the reaction is sufficient to boil bromine.[1] |
| Pressure Buildup in a Closed System | Formation of bromine vapor due to the exothermic reaction. | Extreme caution required. If possible, safely vent the system in a fume hood. For future experiments, use an open or vented system or a system with a pressure relief valve. |
| Low Product Yield | Incomplete reaction. | Ensure stoichiometric amounts of reactants are used. Allow sufficient reaction time after the final addition of the reactant. |
| Loss of product during workup. | This compound is a solid. Care should be taken during filtration and washing to avoid mechanical losses. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it to their specific laboratory conditions and scale. A thorough risk assessment must be conducted before starting any work.
Materials:
-
Elemental Mercury (Hg)
-
Elemental Bromine (Br₂)
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water)
-
Fume hood
-
Appropriate PPE (goggles, face shield, chemical-resistant gloves)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Place the reaction vessel in a cooling bath on a magnetic stirrer.
-
Reactant Preparation: Place the desired amount of mercury in the reaction vessel. Carefully measure the stoichiometric amount of bromine and place it in the dropping funnel.
-
Reaction Initiation: Begin stirring the mercury.
-
Controlled Addition: Slowly add the bromine to the mercury dropwise from the dropping funnel. The addition should be controlled to a rate that prevents a rapid increase in temperature. A suggested rate from a similar reaction is over a period of 15-20 minutes.[3]
-
Temperature Management: Continuously monitor the reaction temperature. Maintain a cool and controlled temperature throughout the addition process using the cooling bath.
-
Reaction Completion: After all the bromine has been added, allow the reaction to stir for an additional period (e.g., 1 hour) to ensure completion.
-
Product Isolation: The solid this compound can be isolated by filtration, followed by washing with an appropriate solvent and drying.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Rate of Bromine Addition | Dropwise over 15-20 minutes | This is a general recommendation based on a similar reaction. The optimal rate may vary with scale and specific conditions.[3] |
| Reaction Temperature | Maintain below the boiling point of bromine (58.8 °C) | Use of a cooling bath is strongly recommended to manage the exothermic reaction. |
Mandatory Visualization
References
Technical Support Center: Purification of Mercurous Bromide (Hg₂Br₂)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of mercurous bromide (Hg₂Br₂). Due to its inherent properties, traditional recrystallization methods are often impractical. This guide focuses on purification via precipitation and washing, followed by high-purity refinement using vacuum sublimation.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization not a recommended method for purifying this compound?
A1: this compound is practically insoluble in water and common organic solvents such as acetone, diethyl ether, and ethanol.[1] This extremely low solubility makes it challenging to find a suitable solvent system that would allow for dissolution at elevated temperatures and subsequent crystallization upon cooling, which is the fundamental principle of recrystallization.
Q2: What are the primary impurities found in crude this compound?
A2: The most common impurity is mercuric bromide (HgBr₂), which can form if an excess of bromine is used during synthesis. Other potential impurities include unreacted mercury or bromide, and any soluble salts from the precipitation process (e.g., nitrates if synthesized from mercury(I) nitrate).
Q3: How does light affect this compound?
A3: this compound is sensitive to light and will darken upon exposure.[2] This is a crucial consideration for handling and storage, as light-induced decomposition can compromise the purity of the material. It is recommended to work in a dimly lit area and store the compound in amber or opaque containers.
Q4: What are the main safety precautions when working with this compound?
A4: All mercury compounds are highly toxic. It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of any dust or fumes. Refer to the material safety data sheet (MSDS) for detailed safety information.
Q5: Can I use sublimation to purify this compound at atmospheric pressure?
A5: While this compound sublimes, its sublimation point at atmospheric pressure is approximately 392.5°C.[1] At such high temperatures, there is a significant risk of disproportionation, where it decomposes into elemental mercury and mercuric bromide. Therefore, vacuum sublimation is the preferred method as it allows for sublimation at much lower temperatures, preserving the compound's integrity.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product appears gray or contains dark specks after synthesis. | Contamination with elemental mercury. | Ensure the stoichiometry of the reactants is correct during synthesis. If excess mercury is present, it can sometimes be removed by careful washing with dilute nitric acid, followed by extensive rinsing with deionized water. However, this risks oxidizing the this compound. Sublimation is the most effective method to separate this compound from non-volatile mercury. |
| The purified solid does not show the characteristic salmon-colored fluorescence under UV light. | The product may be predominantly mercuric bromide (HgBr₂), which does not fluoresce. | This indicates an issue with the initial synthesis, likely using an excess of bromine. The synthesis should be repeated with careful control of the stoichiometry. It may also be possible to separate the mercurous and mercuric bromides via fractional sublimation, though this is a more advanced technique. |
| During vacuum sublimation, very little sublimate is collected despite high temperatures. | The vacuum may be insufficient. The temperature may still be too low for the applied pressure. | Check the vacuum system for leaks. Ensure the vacuum pump is operating efficiently and can achieve a pressure of at least 0.1 Torr. Consult the vapor pressure data to select an appropriate sublimation temperature for your achievable vacuum level. |
| The sublimed crystals are discolored (yellowish). | This could indicate some thermal decomposition into mercuric bromide and mercury. The crude material may have been heated too rapidly. | Heat the crude material slowly and evenly during sublimation. Use the lowest temperature that allows for a reasonable rate of sublimation under your vacuum conditions. A temperature gradient in the sublimation apparatus can also help to separate fractions. |
| The final product darkens over time. | Exposure to light. | Store the purified this compound in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light. Store in a cool, dark, and dry place. |
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
This protocol is suitable for removing soluble impurities after the initial synthesis of this compound.
Methodology:
-
Preparation: Conduct the synthesis of this compound, for example, by adding a solution of sodium bromide to a solution of mercury(I) nitrate. This will precipitate the insoluble this compound.
-
Filtration: Set up a Büchner funnel with a suitable filter paper. Wet the filter paper with deionized water to ensure a good seal.
-
Initial Wash: Decant the supernatant from the precipitated this compound. Transfer the solid to the Büchner funnel and apply a gentle vacuum.
-
Washing: With the vacuum off, add a sufficient amount of deionized water to cover the solid. Gently stir the slurry with a glass rod, being careful not to tear the filter paper.
-
Repeat Washing: Apply the vacuum to drain the wash water. Repeat the washing step at least 3-5 times with fresh deionized water to ensure the complete removal of any soluble byproducts.
-
Final Rinse: Perform a final rinse with a small amount of ethanol or acetone to help displace the water and expedite drying.
-
Drying: Carefully remove the filter paper with the purified product and place it on a watch glass. Dry the this compound in a desiccator, preferably under vacuum and protected from light.
Protocol 2: High-Purity Purification by Vacuum Sublimation
This protocol is designed to achieve high-purity this compound by separating it from non-volatile impurities like elemental mercury and less volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum sublimation apparatus, which typically consists of an outer flask to hold the crude material and a cold finger condenser. Ensure all glass joints are clean and lightly greased with a suitable vacuum grease.
-
Sample Loading: Place the crude, dry this compound into the bottom of the sublimation flask.
-
Assembly and Vacuum: Insert the cold finger and securely clamp the apparatus. Connect the apparatus to a high-vacuum line, preferably with a trap cooled by a dry ice/acetone slurry or liquid nitrogen to protect the pump.
-
Evacuation: Slowly evacuate the apparatus to a pressure of at least 0.1 Torr.
-
Cooling the Condenser: Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently and slowly heat the bottom of the sublimation flask using a heating mantle, sand bath, or oil bath. The temperature should be gradually increased.
-
Sublimation: Monitor the apparatus. As the temperature rises, the this compound will sublime and deposit as purified crystals on the cold finger. A good starting point for the heating bath temperature is around 150-200°C, but the optimal temperature will depend on the vacuum achieved.
-
Completion: Continue the sublimation until a sufficient amount of pure material has collected on the cold finger, or no more sublimate is observed forming.
-
Cool Down: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Venting and Collection: Once cooled, turn off the coolant flow to the cold finger. Slowly and carefully vent the apparatus to atmospheric pressure. Disassemble the apparatus and scrape the purified this compound crystals from the cold finger onto a clean, dry watch glass.
-
Storage: Immediately transfer the purified product to a labeled, airtight, and light-protected container.
Data Presentation
Table 1: Vapor Pressure of this compound
This table provides the vapor pressure of this compound at various temperatures, which is critical for determining the appropriate conditions for vacuum sublimation.
| Temperature (°C) | Vapor Pressure (Torr) |
| 142.6 | 0.1 |
| 187.1 | 1 |
| 242.2 | 10 |
| 312.5 | 100 |
Data sourced from public chemical databases.[1]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Mercurous Bromide (Hg₂Br₂)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of mercurous bromide (Hg₂Br₂).
Troubleshooting Impurities and Synthesis Issues
This section addresses common problems encountered during the synthesis and purification of Hg₂Br₂.
Question 1: My final Hg₂Br₂ product has a grayish or dark tint. What is the likely impurity and how can I remove it?
Answer:
A grayish tint in your white to yellowish Hg₂Br₂ product typically indicates the presence of finely dispersed elemental mercury (Hg). This can occur due to the disproportionation or decomposition of this compound, especially when exposed to heat or light.[1]
-
Cause: The equilibrium Hg₂Br₂ ⇌ HgBr₂ + Hg can shift to the right, producing mercuric bromide and elemental mercury.[1]
-
Solution: Purification can be achieved by carefully washing the product.
-
Trituration: Wash the solid product with a solvent in which elemental mercury is insoluble but might help carry away fine particles, such as ethanol, followed by diethyl ether.
-
Sublimation: Hg₂Br₂ can be purified by sublimation. It sublimes at approximately 390°C.[1] This process should be conducted under a vacuum in appropriate equipment, as it will separate the less volatile impurities.
-
Question 2: The yield of Hg₂Br₂ is low, and the reaction mixture has a yellowish supernatant after precipitation. What is the cause?
Answer:
This issue strongly suggests the formation of the more soluble mercuric bromide (HgBr₂) as a major byproduct. HgBr₂ is significantly more soluble in water than Hg₂Br₂.
-
Cause:
-
Over-oxidation: Using an excess of bromine (Br₂) during the direct synthesis with elemental mercury can lead to the formation of HgBr₂ instead of Hg₂Br₂.
-
Disproportionation: As mentioned previously, Hg₂Br₂ can decompose into HgBr₂ and elemental Hg.[1] This can be promoted by elevated temperatures or incorrect stoichiometry.
-
-
Solution:
-
Stoichiometric Control: Ensure precise control over the molar ratios of reactants. When reacting elemental mercury with bromine, use a stoichiometric amount or a slight excess of mercury to prevent the formation of HgBr₂.
-
Temperature Management: The reaction between elemental mercury and bromine is exothermic.[2] It is crucial to control the reaction temperature, possibly by using a cooling bath, to prevent localized overheating which can promote side reactions.
-
Question 3: How can I confirm the purity of my synthesized Hg₂Br₂ and identify potential impurities?
Answer:
A multi-technique approach is recommended for purity assessment and impurity identification.[3][4]
-
Visual Inspection: The product should be a white to pale yellow crystalline solid.[1] Any discoloration (e.g., gray, dark yellow) suggests impurities.
-
X-Ray Powder Diffraction (XRPD): This is the most definitive method to confirm the crystalline phase of Hg₂Br₂ and detect crystalline impurities like HgBr₂.
-
Raman Spectroscopy: Hg₂Br₂ has a characteristic Hg-Hg stretching frequency that can be used for identification and to distinguish it from HgBr₂, which lacks this bond.
-
Differential Scanning Calorimetry (DSC): DSC can be used to check the melting point (405 °C for Hg₂Br₂) and detect impurities which may cause melting point depression or additional thermal events.[1]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This can confirm the elemental ratio of mercury to bromine.
| Analytical Technique | Purpose |
| X-Ray Powder Diffraction (XRPD) | Phase identification and purity confirmation. |
| Raman Spectroscopy | Confirms Hg-Hg bond; distinguishes Hg₂Br₂ from HgBr₂. |
| Differential Scanning Calorimetry (DSC) | Verifies melting point and thermal purity. |
| Energy-Dispersive X-ray (EDS) | Determines elemental composition (Hg:Br ratio). |
Frequently Asked Questions (FAQs)
Q: What are the primary synthesis routes for Hg₂Br₂? A: There are two main methods for preparing Hg₂Br₂:
-
Direct Oxidation: The direct reaction of elemental mercury with elemental bromine.[1][2]
-
Precipitation (Metathesis): Adding a soluble bromide salt (e.g., sodium bromide) to an aqueous solution of a mercurous salt (e.g., mercurous nitrate, Hg₂(NO₃)₂).[1]
Q: Why does my Hg₂Br₂ turn yellow upon heating? A: The color change from white to yellow upon heating is a known property of this compound and is reversible upon cooling.[1]
Q: Is Hg₂Br₂ soluble in common organic solvents? A: No, Hg₂Br₂ is practically insoluble in water (3.9 x 10⁻⁵ g/100 mL), alcohol, ether, and acetone.[1] This low solubility is key to its purification by washing.
Experimental Protocols
Protocol 1: Synthesis of Hg₂Br₂ via Direct Reaction
Objective: To synthesize this compound from elemental mercury and bromine.
Methodology:
-
In a fume hood, carefully add a pre-weighed amount of liquid elemental mercury to a heavy-walled flask.
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly and cautiously, add a stoichiometric amount of liquid bromine dropwise to the mercury while stirring.
-
The reaction is vigorous and produces a white to yellowish solid, which is Hg₂Br₂.[2]
-
After the reaction subsides, allow the flask to warm to room temperature.
-
To remove unreacted starting materials or soluble HgBr₂, wash the solid product sequentially with cold water, ethanol, and finally diethyl ether.
-
Dry the resulting white/pale yellow powder under vacuum.
Protocol 2: Purification of Hg₂Br₂ by Sublimation
Objective: To purify crude Hg₂Br₂ from non-volatile impurities and decomposition products.
Methodology:
-
Place the crude Hg₂Br₂ product in a sublimation apparatus.
-
Evacuate the system to a pressure of <0.1 Torr.
-
Gently heat the apparatus. Hg₂Br₂ will sublime at approximately 390°C.[1]
-
The purified Hg₂Br₂ will deposit as crystals on the cold finger or cooler parts of the apparatus.
-
Allow the apparatus to cool completely before venting to atmospheric pressure to collect the purified crystals.
Diagrams and Workflows
Caption: Troubleshooting workflow for identifying and resolving impurities in Hg₂Br₂ synthesis.
Caption: Reaction pathways for the formation of Hg₂Br₂ and common impurities.
References
Technical Support Center: Synthesis Without Mercuric Bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the formation of the highly toxic compound mercuric bromide (HgBr₂) during chemical synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid forming mercuric bromide in my synthesis?
A: Mercuric bromide, like all mercury salts, is extremely toxic.[1] Exposure through inhalation, ingestion, or skin contact can lead to severe health consequences, including neurological damage and kidney failure.[2] From a chemical standpoint, its formation as a byproduct can complicate purification, reduce the yield of the desired product, and introduce a hazardous waste stream that is difficult and costly to manage.[3] The use of mercury in laboratory settings is highly regulated, and minimizing its use is a key principle of green chemistry.[2][3]
Q2: In what types of reactions is mercuric bromide commonly formed?
A: Mercuric bromide can be an intended product or an unintended byproduct. It is intentionally synthesized by reacting elemental mercury with bromine.[1][4] It also forms when a mercury(II) salt, such as mercuric acetate or mercuric nitrate, reacts with a bromide source like potassium bromide or hydrobromic acid.[5] Historically, mercury compounds have been used as catalysts or reagents in reactions such as:
-
Koenigs-Knorr glycosylation: Forms glycoside linkages on carbohydrates.[1][6]
-
Transvinylation/Transetherification: Used to synthesize vinyl ethers from alcohols.[7][8]
-
Hunsdiecker-type reactions: For the synthesis of organic bromides from carboxylic acids.[9]
Q3: I am performing a vinylation of an alcohol. How can I avoid using mercury-based catalysts?
A: The mercury-catalyzed synthesis of vinyl ethers has been largely replaced by safer and more efficient methods using other transition metals. Palladium and iridium complexes are now the preferred catalysts for these transformations.[8][10][11] These catalysts offer excellent yields without the toxicity and disposal issues associated with mercury.[7]
Q4: What are the modern, mercury-free alternatives for brominating organic compounds?
A: There are numerous effective methods for bromination that do not involve mercury. The choice of reagent depends on the substrate (e.g., aromatic, benzylic, alpha to a carbonyl).
-
For Activated Aromatic Rings: N-Bromosuccinimide (NBS) is a common and effective reagent.[12] For deactivated aromatic compounds, using NBS in a strong acid like concentrated sulfuric acid can facilitate the reaction.[13]
-
For Allylic/Benzylic Positions: NBS is the reagent of choice for radical bromination at allylic and benzylic positions, typically used with a radical initiator in a non-polar solvent.[12][14]
-
In-situ Bromine Generation: To avoid handling and storing elemental bromine, it can be generated in situ from sources like hydrobromic acid (HBr) or potassium bromide (KBr) using an oxidizing agent such as sodium hypochlorite (NaOCl) or hydrogen peroxide. This approach is well-suited for continuous flow chemistry, enhancing safety.[15]
Troubleshooting Guide
Issue: An unexpected white precipitate has formed in my reaction containing a mercury salt and a bromide source.
1. Preliminary Identification:
- Check Solubility: Mercuric bromide is a white solid with slight solubility in cold water (approx. 0.6 g/100 mL at 25°C) but is more soluble in hot water and solvents like acetone.[6][16] Test a small, isolated sample of the precipitate for its solubility characteristics.
- Review Reaction Stoichiometry: An excess of a bromide source in the presence of Hg²⁺ ions will likely precipitate HgBr₂.[5]
2. Confirmation and Analysis:
- If available, techniques like X-ray diffraction (XRD) or elemental analysis can definitively identify the precipitate.
- For quantitative analysis of mercury contamination in a sample or solution, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method capable of detecting mercury at ultra-trace levels (ng/L).[17]
3. Remediation and Removal:
- Purification: If the desired product is stable, recrystallization may be used to separate it from mercuric bromide, leveraging differences in solubility.[16]
- Waste Disposal: All materials contaminated with mercury, including the precipitate, glassware, and filtrates, must be treated as hazardous waste.[18] Do not dispose of them down the drain.[3] Collect all mercury-containing waste in a clearly labeled, sealed, and puncture-resistant container for professional disposal by your institution's Environmental Health & Safety (EHS) office.[18][19][20]
Mercury-Free Synthesis: Data and Protocols
Comparison of Vinylation Catalysts
The following table summarizes a comparison between a traditional mercury-based catalyst and a modern palladium-based catalyst for the synthesis of vinyl ethers.
| Feature | Mercury-Catalyzed Method | Palladium-Catalyzed Method |
| Catalyst | Mercuric Acetate (Hg(OAc)₂) | Palladium Acetate (Pd(OAc)₂) with a ligand (e.g., 2,2'-bipyridyl) |
| Toxicity Profile | High (Neurotoxin, Nephrotoxin) | Moderate |
| Typical Yields | Fair to Good | Good to Excellent (often >80%)[8] |
| Reaction Conditions | Often requires heating | Can often be performed at or near room temperature |
| Waste Disposal | Hazardous mercury waste, requires specialized disposal | Less hazardous, easier to manage and recycle |
Experimental Protocol: Palladium-Catalyzed Synthesis of a Functional Vinyl Ether
This protocol describes a general, mercury-free method for the transetherification of an alcohol using ethyl vinyl ether, adapted from modern literature procedures.[8]
Objective: To synthesize a functionalized vinyl ether from a starting alcohol without using a mercury catalyst.
Materials:
-
Starting Alcohol (e.g., 3-phenyl-1-propanol)
-
Ethyl vinyl ether (EVE), used as both reagent and solvent
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bipyridyl (ligand)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 eq) and 2,2'-bipyridyl (0.02 eq) in anhydrous DCM. Stir for 15 minutes at room temperature until a homogenous solution is formed.
-
Reaction Setup: To the catalyst solution, add the starting alcohol (1.0 eq).
-
Initiation: Add a significant excess of ethyl vinyl ether (e.g., 10-20 eq) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40-45°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess EVE under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure vinyl ether.
Visual Guides
Decision-Making Workflow for Bromination
This diagram provides a logical workflow for selecting an appropriate, mercury-free bromination method based on the substrate type.
Caption: Decision tree for selecting a mercury-free bromination reagent.
Experimental Workflow for Mercury Spill Cleanup
This diagram outlines the critical steps for responding to a small mercury spill, such as from a broken thermometer, to prevent exposure and contamination.[18][19]
Caption: Workflow for safe cleanup of a small laboratory mercury spill.
References
- 1. Mercury(II) bromide - Wikipedia [en.wikipedia.org]
- 2. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. youtube.com [youtube.com]
- 5. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. macsenlab.com [macsenlab.com]
- 7. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]
- 8. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. azom.com [azom.com]
- 18. academics.eckerd.edu [academics.eckerd.edu]
- 19. drs.illinois.edu [drs.illinois.edu]
- 20. ehs.gatech.edu [ehs.gatech.edu]
common experimental errors in handling mercury compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mercury compounds. Our goal is to help you identify and resolve common experimental errors, ensuring the safety, accuracy, and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take before starting any experiment with mercury compounds?
A1: Before handling any mercury compound, it is imperative to:
-
Consult the Safety Data Sheet (SDS): The SDS provides detailed information about the specific hazards of the compound you are using.[1]
-
Work in a designated area: All work with open sources of liquid mercury or mercury compounds should be conducted in a certified chemical fume hood.[1] The area must be equipped with an emergency shower, eyewash station, and a mercury spill kit.[1]
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical safety goggles, a face shield when working with liquid mercury, a lab coat, long pants, and closed-toe shoes.[1]
-
Select the correct gloves: Standard latex gloves are not sufficient for all mercury compounds. Organo-mercury compounds, for instance, can readily penetrate latex.[1] Always consult the manufacturer's glove selection guide. For highly toxic compounds like dimethylmercury, a combination of laminate-style inner gloves and heavy-duty outer gloves is required.[2][3]
Q2: How should I properly store mercury compounds?
A2: Proper storage is crucial to prevent spills and exposure. Key storage guidelines include:
-
Use secondary containment, such as a Nalgene or polypropylene container.[1][4]
-
Store in a cool, well-ventilated, and secure location, away from incompatible materials like acetylene, ammonia, and oxidizers.[2][4]
-
Clearly label the storage area with "Mercury storage area – HIGHLY TOXIC".[1]
Q3: What are the immediate steps to take in case of a small mercury spill (e.g., a broken thermometer)?
A3: For a small spill, such as from a broken thermometer (containing about 1.5 grams of mercury), laboratory personnel can manage the cleanup by following these steps:
-
Evacuate and ventilate the area immediately. [5]
-
Prevent the spread: Do not walk through the spill area.[1]
-
Wear appropriate PPE: This includes disposable gloves and shoe covers.[1]
-
Consolidate the mercury: Use an index card or a rubber squeegee to push smaller droplets together to form a larger bead.[1]
-
Collect the mercury: Use a mercury spill kit, which typically contains amalgamating powder or sponges to collect the mercury.[4][6]
-
NEVER use a vacuum cleaner or broom: This will vaporize the mercury and increase the risk of inhalation.[7]
-
Package and label the waste: All mercury-contaminated materials must be disposed of as hazardous waste in a sealed, properly labeled container.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Mercury Analysis
Symptoms:
-
Poor precision in replicate sample measurements.
-
Significant variation in results between different analytical runs.
-
Failure to obtain expected values for standard reference materials.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination | - Use dedicated glassware for mercury analysis.[8] - Ensure all reagents are high-purity grade with low mercury background.[8] - Maintain a clean laboratory environment to prevent atmospheric contamination.[8] |
| Incomplete Sample Digestion | - Review and optimize the digestion protocol to ensure complete dissolution of the sample matrix.[8] - Verify the correct use of acids and oxidizing agents.[8] |
| Sample Loss During Preparation | - Follow established protocols for sample collection, storage, and handling meticulously.[8] - Be cautious during transfer steps to avoid any loss of sample. |
| Instrument Calibration Issues | - Regularly check and recalibrate the mercury analyzer according to the manufacturer's instructions. - Prepare fresh calibration standards for each analytical run. |
| Analyst Technique Variation | - Provide comprehensive training on standardized procedures for all analysts.[8] - Utilize automated mercury analyzers where possible to minimize human error.[8] |
Issue 2: Unexpected Side Reactions or Product Instability
Symptoms:
-
Formation of unintended byproducts.
-
Decomposition of the desired mercury compound.
-
Color changes not described in the protocol.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reactivity with Air or Moisture | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use dry solvents and glassware. |
| Photodecomposition | - Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil. |
| Thermal Instability | - Carefully control the reaction temperature. Avoid overheating. - Store the product at the recommended temperature. Do not store mercury compounds at temperatures above 25°C.[1] |
| Incompatibility with Reaction Vessel | - Ensure the reaction vessel is made of a material that is inert to the mercury compounds and other reagents being used. |
| Contamination from Reagents | - Use high-purity reagents to avoid unintended catalytic or side reactions. |
Data Presentation
Table 1: Physicochemical Properties and Hazards of Common Mercury Compounds
| Compound | Chemical Formula | Appearance | Key Hazards |
| Elemental Mercury | Hg | Silvery, liquid metal | Toxic by inhalation; cumulative poison affecting the nervous system.[5] |
| Mercuric Chloride | HgCl₂ | White crystalline solid | Highly toxic if ingested or absorbed through the skin; corrosive. |
| Mercurous Chloride | Hg₂Cl₂ | White, crystalline powder | Less soluble and less toxic than mercuric chloride, but still hazardous. |
| Methylmercury | CH₃Hg⁺ | (Usually found as a salt) | Extremely toxic neurotoxin; can be fatal on contact with skin.[3] Readily absorbed through the lungs.[9] |
| Dimethylmercury | (CH₃)₂Hg | Colorless liquid | Extremely volatile and toxic; can penetrate many types of gloves and is rapidly absorbed through the skin, leading to fatal neurotoxicity.[10] |
| Mercury(II) Sulfide | HgS | Red or black solid | Low solubility, making it less bioavailable, but still toxic. |
Experimental Protocols & Workflows
Safe Handling Workflow for Mercury Compounds
This workflow outlines the critical steps for safely conducting an experiment involving mercury compounds.
Caption: A logical workflow for handling mercury compounds safely.
Mercury Spill Response Workflow
This diagram illustrates the decision-making process and steps for responding to a mercury spill.
Caption: Decision workflow for mercury spill response.
Experimental Protocol: The "Mercury Beating Heart" Demonstration
This classic demonstration illustrates changes in mercury's surface tension due to electrochemical reactions. Warning: This experiment involves toxic substances and must be performed with strict adherence to safety protocols in a well-ventilated fume hood.[11]
Materials:
-
Elemental mercury (1-2 mL)
-
Sulfuric acid solution (2 mol/L)
-
Potassium dichromate solution or hydrogen peroxide (10%)
-
Iron nail or wire
-
Watch glass placed within a larger tray for secondary containment[12]
-
Plastic pipette
Procedure:
-
Preparation: Place the watch glass inside a plastic or glass tray to contain any potential spills.[12]
-
Add Mercury: Using a plastic pipette, carefully place 1-2 mL of mercury into the center of the watch glass.[12]
-
Add Acid: Pour the sulfuric acid solution over the mercury to completely cover it.[11]
-
Add Oxidizing Agent: Add a few drops of potassium dichromate solution or hydrogen peroxide to the acid.[11][12]
-
Initiate the "Beating": Carefully touch the edge of the mercury drop with the tip of the iron nail. The nail should be in contact with both the acid solution and the mercury.[11]
-
Observation: The mercury drop will begin to flatten and spread out, then contract, creating a "beating" or oscillating motion.
Troubleshooting the "Mercury Beating Heart":
| Problem | Possible Cause | Solution |
| No "beating" occurs | The iron nail is not making proper contact with the mercury. | Adjust the position of the nail to ensure it is just touching the edge of the mercury drop. |
| The concentration of the oxidizing agent is too low or too high. | Add another drop of potassium dichromate/hydrogen peroxide. If the reaction is too vigorous, you may need to restart with a more dilute solution. | |
| The "beating" is weak or stops quickly | The surface of the mercury has become too oxidized, or the iron nail has become coated. | Gently clean the tip of the iron nail with a cloth or sandpaper. You may need to replace the acid and oxidizing solution. |
| Impurities in the mercury are dampening the effect. | Ensure you are using clean, high-purity mercury. | |
| Reaction is too vigorous | The concentration of the oxidizing agent is too high. | Immediately and carefully dilute the solution by adding more sulfuric acid, or safely neutralize and restart the experiment with a lower concentration of the oxidizing agent. |
References
- 1. concordia.ca [concordia.ca]
- 2. scribd.com [scribd.com]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. Mercury | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. drs.illinois.edu [drs.illinois.edu]
- 7. newmoa.org [newmoa.org]
- 8. hg-nic.com [hg-nic.com]
- 9. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. “Mercury heart” experiment | MEL Chemistry [melscience.com]
- 12. m-experiments.com [m-experiments.com]
Validation & Comparative
Distinguishing Mercurous Bromide from Mercuric Bromide: A Comprehensive Guide for Researchers
A detailed comparative analysis of mercurous bromide (Hg₂Br₂) and mercuric bromide (HgBr₂), outlining their distinct chemical and physical properties. This guide provides researchers, scientists, and drug development professionals with the necessary experimental protocols and data to differentiate between these two inorganic mercury compounds.
This compound and mercuric bromide, while both compounds of mercury and bromine, exhibit significant differences in their chemical structure, reactivity, and toxicological profiles. A clear understanding of these differences is crucial for their safe handling and appropriate application in research and development. This guide presents a side-by-side comparison of their key characteristics, supported by experimental data and detailed analytical protocols for their differentiation.
Key Distinctions at a Glance
This compound is a compound where mercury exists in a +1 oxidation state, forming a diatomic ion (Hg₂)²⁺. In contrast, mercuric bromide features mercury in its +2 oxidation state (Hg²⁺). This fundamental difference in oxidation state leads to distinct empirical formulas, molecular weights, and structural arrangements.
Comparative Physical and Chemical Properties
A summary of the key physical and chemical properties of mercurous and mercuric bromide is presented in the table below, offering a quick reference for their differentiation.
| Property | This compound (Hg₂Br₂) | Mercuric Bromide (HgBr₂) |
| Chemical Formula | Hg₂Br₂ | HgBr₂ |
| Molar Mass | 560.99 g/mol | 360.41 g/mol [1] |
| Appearance | White to yellowish-white crystalline solid.[2] Darkens on exposure to light. | White crystalline powder or rhombic crystals.[1] |
| Crystal System | Tetragonal | Orthorhombic |
| Melting Point | 405 °C (761 °F; 678 K)[3] | 237 °C (459 °F; 510 K)[1] |
| Boiling Point | Sublimes at approximately 390 °C | 322 °C (612 °F; 595 K)[1] |
| Solubility in Water | Practically insoluble (0.00004 g/100 mL at 25 °C) | Slightly soluble (0.6 g/100 mL at 25 °C)[1] |
| Structure | Contains a linear Hg-Hg bond, with a Br-Hg-Hg-Br structure.[3] | Discrete linear Br-Hg-Br molecules in the gas phase; more complex in the solid state. |
Experimental Protocols for Differentiation
Several analytical techniques can be employed to definitively distinguish between mercurous and mercuric bromide. Below are detailed protocols for some of the most effective methods.
Qualitative Analysis
A simple chemical test can provide a preliminary differentiation between the two compounds.
Objective: To distinguish between mercurous and mercuric ions in solution based on their reaction with ammonia.
Materials:
-
Sample of the unknown mercury bromide
-
Dilute nitric acid
-
Ammonia solution (aqueous NH₃)
-
Test tubes
-
Distilled water
Procedure:
-
Dissolve a small amount of the mercury bromide sample in dilute nitric acid. Note that this compound has very low solubility.
-
To the resulting solution, add aqueous ammonia dropwise.
-
Observation:
-
Mercurous (Hg₂²⁺) ions: A black or grayish-black precipitate will form. This is due to a disproportionation reaction forming elemental mercury (black) and mercury(II) amidobromide (white).
-
Mercuric (Hg²⁺) ions: A white precipitate of mercury(II) amidobromide will form.
-
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique that provides information about the crystal structure of a material, offering a definitive way to distinguish between the two bromides.
Objective: To obtain and compare the powder X-ray diffraction patterns of mercurous and mercuric bromide to identify their distinct crystal structures.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
Procedure:
-
Grind a small amount of the mercury bromide sample into a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument to scan over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the ICDD database) and mercuric bromide. The positions and relative intensities of the diffraction peaks are unique to each compound's crystal structure. This compound exhibits a tetragonal crystal system, while mercuric bromide has an orthorhombic crystal system, resulting in distinctly different diffraction patterns.[4]
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that can differentiate between the two compounds based on their unique molecular vibrations.
Objective: To identify the characteristic Raman spectral features of mercurous and mercuric bromide.
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample focusing
Procedure:
-
Place a small amount of the solid sample on a microscope slide.
-
Focus the laser on the sample using the microscope.
-
Acquire the Raman spectrum over a range of approximately 50 to 400 cm⁻¹.
-
Data Analysis:
-
This compound (Hg₂Br₂): The spectrum is characterized by a strong, low-frequency band corresponding to the Hg-Hg stretching vibration, which is a definitive feature of the mercurous ion. Additional bands corresponding to Hg-Br stretching and lattice modes will also be present. A study on Hg₂Br₂ crystals reported a prominent peak related to the Hg-Hg and Br-Hg stretching vibrations.[5]
-
Mercuric Bromide (HgBr₂): The spectrum will show bands corresponding to the symmetric and asymmetric Hg-Br stretching vibrations. The absence of the characteristic Hg-Hg stretching mode is a key indicator that the sample is mercuric bromide.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to differentiate the compounds based on their thermal stability and decomposition patterns.
Objective: To determine and compare the thermal decomposition profiles of mercurous and mercuric bromide.
Instrumentation:
-
Simultaneous TGA/DSC instrument
Procedure:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina or platinum crucible.
-
Place the crucible in the TGA/DSC furnace.
-
Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
This compound (Hg₂Br₂): Being less stable, this compound is expected to disproportionate upon heating into mercuric bromide and elemental mercury before further decomposition.[3] This will be observed as a distinct mass loss step in the TGA curve and a corresponding thermal event in the DSC curve.
-
Mercuric Bromide (HgBr₂): Mercuric bromide is more volatile and will sublime or decompose at a different temperature range compared to this compound. The TGA curve will show a single or multi-step mass loss corresponding to its volatilization and decomposition.
-
Visualizing the Distinctions
The following diagrams illustrate the structural differences and a logical workflow for distinguishing between mercurous and mercuric bromide.
Caption: Molecular structures of mercurous and mercuric bromide.
Caption: Workflow for the differentiation of mercury bromides.
Toxicological Profiles
It is imperative to handle both mercurous and mercuric bromide with extreme caution due to their high toxicity. However, their toxicological profiles differ, primarily due to their solubility and the oxidation state of mercury.
-
This compound (Hg₂Br₂): Generally considered less toxic than mercuric compounds due to its very low solubility in water. However, it can still be absorbed through ingestion or inhalation and can cause severe health effects.
-
Mercuric Bromide (HgBr₂): Highly toxic and more readily absorbed by the body due to its slightly higher solubility.[1] It is a potent neurotoxin and can cause severe damage to the kidneys, nervous system, and other organs upon exposure.
Applications
The distinct properties of mercurous and mercuric bromide lend themselves to different applications in scientific research and industry.
-
This compound (Hg₂Br₂): Its primary application is in the manufacturing of acousto-optical devices due to its unique optical and acoustic properties.[3]
-
Mercuric Bromide (HgBr₂): It is used as a reagent in organic synthesis, for example, in the Koenigs-Knorr reaction for the formation of glycosidic bonds.[1] It has also been used in the detection of arsenic and as a catalyst in various chemical reactions.
References
comparative analysis of Hg₂Br₂ and Hg₂Cl₂ properties
A Comparative Analysis of Mercury(I) Bromide (Hg₂Br₂) and Mercury(I) Chloride (Hg₂Cl₂) Properties
This guide provides a detailed comparison of the physicochemical properties of mercury(I) bromide (Hg₂Br₂) and mercury(I) chloride (Hg₂Cl₂), also known as calomel. The information is intended for researchers, scientists, and professionals in drug development who may encounter these compounds in their work. The guide summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes a relevant biological pathway associated with mercury toxicity.
Physicochemical Properties
A side-by-side comparison of the key physicochemical properties of Hg₂Br₂ and Hg₂Cl₂ is presented in the table below. Both are inorganic compounds featuring a mercury-mercury bond, a characteristic of mercury(I) compounds.
| Property | Mercury(I) Bromide (Hg₂Br₂) | Mercury(I) Chloride (Hg₂Cl₂) |
| Molar Mass | 560.99 g/mol | 472.09 g/mol [1] |
| Appearance | Colorless tetragonal crystals | White solid[2] |
| Crystal Structure | Tetragonal | Tetragonal[2] |
| Solubility in Water | 0.0000039 g/100 g (25°C)[3] | 0.2 mg/100 mL[2] |
| Melting/Sublimation | Sublimes at 392.5°C[3] | Sublimes at 383°C[2] |
| Density | 7.3 g/cm³ (20°C)[3] | 7.150 g/cm³[2] |
Experimental Protocols for Characterization
The characterization of Hg₂Br₂ and Hg₂Cl₂ typically involves several analytical techniques to determine their structure, thermal stability, and vibrational properties. Below are detailed methodologies for key experiments.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure, phase purity, and lattice parameters of the compounds.
Methodology:
-
Sample Preparation: A small amount of the powdered sample (Hg₂Br₂ or Hg₂Cl₂) is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat, level surface.
-
Instrumentation: A powder X-ray diffractometer is used. The instrument is equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) and a detector.
-
Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), typically ranging from 10° to 80°. The detector measures the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters of the crystal structure using Bragg's Law. The overall pattern is compared to standard diffraction databases (e.g., the International Centre for Diffraction Data) to confirm the phase and identify any impurities.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability and decomposition profile of the compounds.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 5-10 mg) is placed in a ceramic or aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow into or out of the sample compared to a reference.
-
Data Analysis: The TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or sublimation. The DSC curve reveals endothermic or exothermic transitions, such as melting or phase changes.
Raman Spectroscopy
Objective: To investigate the vibrational modes of the Hg-Hg and Hg-halogen bonds, providing insight into the molecular structure.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector is used.
-
Data Collection: The laser is focused on the sample, and the scattered light is collected. The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (Raman shift) from the incident laser frequency.
-
Data Analysis: The positions and intensities of the peaks in the Raman spectrum are analyzed to identify the characteristic vibrational frequencies of the Hg-Hg and Hg-Br/Hg-Cl bonds.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of Hg₂Br₂ and Hg₂Cl₂.
Caption: A flowchart of the experimental process for comparing Hg₂Br₂ and Hg₂Cl₂.
Signaling Pathway: Mechanism of Inorganic Mercury Toxicity
Inorganic mercury compounds, including Hg₂Br₂ and Hg₂Cl₂, are known for their toxicity. A primary mechanism of this toxicity involves the interaction of mercury(I) ions with sulfhydryl groups (-SH) in proteins and enzymes, leading to cellular dysfunction and oxidative stress. The following diagram illustrates this pathway.
Caption: A diagram illustrating the pathway of inorganic mercury-induced cellular toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in mercury detection using surface-enhanced Raman spectroscopy (SERS) and ion-imprinted polymers (IIPs): a review - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00886C [pubs.rsc.org]
Validating the Crystal Structure of Mercurous Bromide: A Comparative Guide to XRD, Raman Spectroscopy, and TEM
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of a compound's crystal structure is fundamental in materials science and pharmaceutical development. For a compound like mercurous bromide (Hg₂Br₂), understanding its atomic arrangement is crucial for predicting its physical and chemical properties. This guide provides a comparative overview of three powerful analytical techniques for structural validation: X-ray Diffraction (XRD), Raman Spectroscopy, and Transmission Electron Microscopy (TEM), supported by experimental data and detailed protocols.
Comparison of Structural Validation Techniques
Each technique offers unique insights into the crystalline nature of a material. The choice of method often depends on the specific information required, the nature of the sample, and the available instrumentation.
| Feature | X-ray Diffraction (XRD) | Raman Spectroscopy | Transmission Electron Microscopy (TEM) |
| Primary Information | Crystal structure, lattice parameters, phase identification, crystallinity. | Molecular vibrations, chemical bonds, crystal symmetry, phase identification. | Direct imaging of crystal lattice, electron diffraction patterns, crystallite size and morphology. |
| Sample Form | Powder, single crystal, thin film. | Solid, liquid, gas. | Ultra-thin solid samples (<100 nm). |
| Resolution | Atomic resolution of electron density. | Information on molecular vibrational modes. | Atomic resolution imaging and diffraction. |
| Key Advantage | Well-established, provides precise lattice parameters. | Non-destructive, requires minimal sample preparation, sensitive to molecular symmetry. | Provides real-space images of the crystal structure and defects. |
| Limitations | Requires crystalline material, can be challenging for complex structures. | Can be affected by fluorescence, indirect structural information. | Requires extensive sample preparation (thinning), potential for beam damage. |
X-ray Diffraction (XRD) Analysis of this compound
XRD is the most common and definitive method for determining the crystal structure of a material. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the precise arrangement of atoms.
Table 1: Crystal Structure Data for this compound (Hg₂Br₂) from XRD
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4/mmm (No. 139) |
| Lattice Parameters | a = 4.65 Å, c = 11.10 Å |
| Hg-Hg Bond Length | 249 pm |
| Hg-Br Bond Length | 271 pm |
Experimental Protocol: Powder X-ray Diffraction (XRD)
-
Sample Preparation: A small amount of this compound is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is typically used.
-
Data Collection:
-
The sample is irradiated with the X-ray beam.
-
The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
A typical scan range for a general survey is from 10° to 80° in 2θ, with a step size of 0.02° and a scan speed of 2°/minute.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.
-
The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) using Bragg's Law (nλ = 2d sinθ).
-
The set of d-spacings and their relative intensities serve as a "fingerprint" for the crystalline phase and can be compared to databases (e.g., the International Centre for Diffraction Data - ICDD) for phase identification.
-
For detailed structural analysis, Rietveld refinement of the powder pattern is performed to refine the lattice parameters, atomic positions, and other structural details.
-
Raman Spectroscopy Analysis of this compound
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. These vibrations are sensitive to the crystal structure and symmetry, making it a valuable tool for structural validation.
Table 2: Characteristic Raman Peaks for this compound (Hg₂Br₂)[1]
| Raman Shift (cm⁻¹) | Assignment |
| ~40 | Lattice mode |
| ~135 | Hg-Hg stretching |
| ~180 | Hg-Br stretching |
Note: Peak positions can vary slightly depending on experimental conditions and sample form.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the this compound crystal or powder is placed on a microscope slide. No further preparation is typically needed.
-
Instrumentation: A Raman microscope equipped with a laser excitation source is used. A common choice for inorganic materials is a 532 nm or 785 nm laser to minimize fluorescence.
-
Data Collection:
-
The laser is focused onto the sample.
-
The scattered light is collected and passed through a filter to remove the strong Rayleigh scattered light (light at the laser wavelength).
-
The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.
-
Spectra are typically collected over a range of Raman shifts (e.g., 50 - 1000 cm⁻¹). The acquisition time and laser power are adjusted to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis:
-
The resulting Raman spectrum shows peaks at specific frequencies corresponding to the vibrational modes of the Hg₂Br₂ molecule within the crystal lattice.
-
The number, position, and polarization of the Raman peaks can be compared with theoretical predictions based on the known crystal structure (I4/mmm) and group theory to confirm the structure and symmetry.
-
Transmission Electron Microscopy (TEM) Analysis of this compound
TEM allows for the direct visualization of the crystal lattice and the acquisition of electron diffraction patterns from very small regions of the sample. This provides both real-space and reciprocal-space information about the crystal structure.
Table 3: Expected Results from TEM/Electron Diffraction of this compound
| Analysis | Expected Observation |
| High-Resolution TEM (HRTEM) Imaging | Visualization of the crystal lattice fringes with spacings corresponding to the crystallographic planes of the tetragonal structure. |
| Selected Area Electron Diffraction (SAED) | A pattern of sharp diffraction spots that can be indexed to the I4/mmm space group of this compound. The geometry of the pattern confirms the crystal symmetry and orientation. |
Experimental Protocol: Transmission Electron Microscopy (TEM)
-
Sample Preparation: This is a critical and often challenging step.
-
The this compound sample must be made electron transparent (typically < 100 nm thick).
-
For powdered samples, the powder can be dispersed in a solvent (e.g., ethanol), and a drop of the suspension is placed on a carbon-coated TEM grid and allowed to dry.
-
For bulk crystals, techniques like ultramicrotomy or focused ion beam (FIB) milling are required to create a thin section.
-
-
Instrumentation: A transmission electron microscope operating at an accelerating voltage of, for example, 200 kV is used.
-
Data Collection:
-
Imaging: The electron beam is transmitted through the thin sample, and lenses are used to form a highly magnified image on a fluorescent screen or a digital camera. In HRTEM mode, the phase contrast allows for the visualization of the crystal lattice.
-
Diffraction: In diffraction mode, the back focal plane of the objective lens is imaged, which contains the electron diffraction pattern. By using a selected area aperture, a diffraction pattern from a specific area of the sample (a single crystallite) can be obtained.
-
-
Data Analysis:
-
The HRTEM images are analyzed by measuring the distances between the lattice fringes, which correspond to the d-spacings of the crystal planes.
-
The SAED pattern is indexed by measuring the distances and angles between the diffraction spots. This information is used to determine the lattice parameters and the crystal symmetry, which can then be compared with the XRD data.
-
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating the three techniques.
References
Comparative Guide to Analytical Methods for Quantifying Mercurous Bromide in a Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of mercurous bromide (Hg₂Br₂) in a mixture, a critical task in various research and development settings, including pharmaceutical analysis and materials science. The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This document outlines the principles, experimental protocols, and performance characteristics of several key methods to aid in this selection process.
Overview of Analytical Techniques
The quantification of this compound can be approached through methods that determine the total mercury content after conversion of all mercury species to a single form, or through speciation analysis, which distinguishes between different mercury compounds within a sample.
Methods for Total Mercury Determination (Indirect Quantification of this compound): These techniques typically involve an oxidation step to convert this compound (Hg₂Br₂) and any other mercury species to mercuric ions (Hg²⁺) prior to analysis. The total mercury concentration is then determined, and if this compound is the only mercury species present, its concentration can be calculated. However, in a mixture with other mercury compounds, these methods alone are insufficient for direct quantification of this compound.
-
Cold Vapor Atomic Absorption Spectrometry (CVAAS): A widely used technique for trace mercury analysis.[1]
-
Cold Vapor Atomic Fluorescence Spectrometry (CVAFS): Offers higher sensitivity than CVAAS.[2][3]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive multi-element analysis technique that can be used for mercury determination.
Methods for Speciation Analysis (Direct Quantification of this compound): These methods are capable of separating and quantifying individual mercury species, including this compound, within a mixture.
-
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): A powerful technique for the separation and quantification of different mercury compounds.[4][5][6][7]
-
Volumetric Titration: A classical analytical method that can be adapted for the selective quantification of mercurous ions.
-
X-ray Diffraction (XRD): A non-destructive technique that can be used for the quantitative phase analysis of crystalline materials, including mixtures of different mercury bromide species.[8]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the analytical methods discussed.
| Method | Principle | Sample Preparation | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| CVAAS | Measurement of light absorption by atomic mercury vapor. | Oxidation of Hg₂Br₂ to Hg²⁺, followed by reduction to elemental Hg. | ~2-5 ng/L[2][7] | High | Robust, widely available, relatively low cost. | Indirect measurement, potential interferences. |
| CVAFS | Measurement of fluorescence emitted by atomic mercury vapor. | Oxidation of Hg₂Br₂ to Hg²⁺, followed by reduction to elemental Hg. | <0.1 - 0.2 ng/L[2][3] | High | Higher sensitivity than CVAAS. | Indirect measurement, susceptible to quenching effects. |
| ICP-MS | Ionization of the sample in a plasma and separation of ions based on their mass-to-charge ratio. | Digestion and oxidation of Hg₂Br₂ to Hg²⁺. | ng/L to sub-ng/L range | High | High sensitivity, multi-element capability. | Indirect measurement for speciation, high instrument cost. |
| HPLC-ICP-MS | Chromatographic separation of mercury species followed by sensitive detection with ICP-MS. | Extraction of mercury species from the sample matrix. | Low ng/L range for individual species[6] | Moderate | Direct quantification of different mercury species, high specificity. | Complex instrumentation, method development can be challenging. |
| Volumetric Titration | Titration of mercurous ions with a standard solution of an oxidizing agent or a precipitating agent. | Dissolution of the sample, separation of Hg₂Br₂ if necessary. | Dependent on titrant concentration and indicator sensitivity. | Low | Low cost, simple instrumentation. | Lower sensitivity, potential for interferences. |
| XRD | Diffraction of X-rays by the crystalline lattice of the sample to identify and quantify different phases. | Grinding of the solid sample to a fine powder. | Typically >1 wt%[8] | Low to Moderate | Non-destructive, provides structural information. | Lower sensitivity for trace amounts, requires crystalline samples. |
Experimental Protocols
Total Mercury Analysis by CVAAS/CVAFS/ICP-MS (General Protocol)
This protocol describes the general steps for determining total mercury, from which the concentration of this compound can be inferred if it is the sole mercury species.
a. Sample Preparation (Oxidation): A known quantity of the sample mixture is digested using a strong oxidizing agent to ensure all mercury is converted to the mercuric (Hg²⁺) state. A common procedure involves digestion with a mixture of potassium bromide and potassium bromate (KBr/KBrO₃) in an acidic medium (e.g., HCl).[2]
b. Reduction: The digested sample, containing Hg²⁺, is then treated with a reducing agent, typically stannous chloride (SnCl₂), to reduce the mercuric ions to elemental mercury (Hg⁰).[9]
c. Detection (CVAAS/CVAFS): The volatile elemental mercury is purged from the solution with a stream of inert gas (e.g., argon) and carried into the absorption or fluorescence cell of the spectrometer for quantification.
d. Detection (ICP-MS): The digested sample solution is introduced into the ICP-MS for determination of the total mercury concentration.
Speciation Analysis by HPLC-ICP-MS
This method allows for the direct quantification of this compound in a mixture.
a. Sample Preparation (Extraction): An appropriate solvent is used to extract the mercury species from the sample matrix. For solid samples, this may involve sonication or microwave-assisted extraction. The choice of solvent is critical to ensure the stability of the mercury species and prevent their interconversion.
b. Chromatographic Separation: The extracted solution is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase is used to separate the different mercury compounds based on their affinity for the stationary phase. A gradient elution may be employed to achieve better separation of mercurous and mercuric bromide.
c. Detection (ICP-MS): The eluent from the HPLC column is introduced directly into the ICP-MS. The ICP-MS is set to monitor mercury isotopes, and the signal intensity is recorded over time, producing a chromatogram. The area of the peak corresponding to this compound is proportional to its concentration.
Volumetric Titration for this compound
This method is based on the selective titration of mercurous ions.
a. Sample Preparation: A known weight of the sample is dissolved in a suitable solvent. If other interfering substances are present, a separation step, such as selective precipitation, may be necessary.
b. Titration: The solution containing mercurous ions (Hg₂²⁺) is titrated with a standardized solution of a suitable titrant. For example, a standard solution of potassium permanganate (KMnO₄) can be used to oxidize Hg₂²⁺ to Hg²⁺. The endpoint of the titration can be detected visually with an indicator or potentiometrically.
c. Calculation: The concentration of this compound is calculated based on the volume and concentration of the titrant used and the stoichiometry of the reaction.
Quantitative Analysis by X-ray Diffraction (XRD)
This technique is applicable to solid, crystalline mixtures.
a. Sample Preparation: The sample mixture is ground to a fine, homogeneous powder to ensure random orientation of the crystallites.
b. Data Collection: The powdered sample is placed in the XRD instrument, and a diffraction pattern is recorded over a specific range of 2θ angles.
c. Quantitative Phase Analysis: The resulting diffraction pattern is a superposition of the patterns of the individual crystalline phases present in the mixture. The relative intensities of the diffraction peaks for each phase are proportional to their weight fractions. Quantitative analysis can be performed using methods such as the Reference Intensity Ratio (RIR) method or Rietveld refinement.[1][8]
Visualizations
Experimental Workflow for HPLC-ICP-MS Speciation Analysis
References
- 1. XRD Quantitative Phase Analysis | Lambda Technologies [lambdatechs.com]
- 2. researchgate.net [researchgate.net]
- 3. gup.ugal.ro [gup.ugal.ro]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Studies on the Speciation and Determination of Mercury in Different Environmental Matrices Using Various Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS [frontiersin.org]
- 8. science.nasa.gov [science.nasa.gov]
- 9. mdpi.com [mdpi.com]
A Spectroscopic Comparison of Mercury(I) and Mercury(II) Bromide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of mercury(I) bromide (Hg₂Br₂) and mercury(II) bromide (HgBr₂). The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization. This document summarizes key differences in their Raman, Infrared (IR), X-ray Photoelectron (XPS), and UV-Vis spectra, supported by experimental data and protocols.
Introduction to Mercury Bromides
Mercury(I) bromide and mercury(II) bromide are two common halides of mercury, differing in the oxidation state of the mercury atom. Mercury(I) exists as a dimeric cation, [Hg₂]²⁺, resulting in the linear molecule Br-Hg-Hg-Br. In contrast, mercury(II) bromide features mercury in the +2 oxidation state, forming a linear triatomic molecule, Br-Hg-Br. These structural differences give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for mercury(I) bromide and mercury(II) bromide.
Raman Spectroscopy
| Compound | Raman Peaks (cm⁻¹) | Assignment |
| Mercury(I) Bromide (Hg₂Br₂) ** | 91, 136, 221[1] | Eg (rocking/bending), A1g (Hg-Hg stretch), A1g (Hg-Br stretch)[1] |
| Mercury(II) Bromide (HgBr₂) ** | ~219 | Symmetric stretching (ν₁) |
Note: The Raman spectrum of Hg₂Br₂ also shows a theoretical peak at 35.5 cm⁻¹ (Eg symmetry) which may not be detectable by all instruments.[1]
X-ray Photoelectron Spectroscopy (XPS)
| Compound | Hg 4f₇/₂ Binding Energy (eV) | Oxidation State |
| Mercury(I) Bromide (Hg₂Br₂) ** | ~101.03[2][3] | Hg(I) |
| Mercury(II) Bromide (HgBr₂) ** | 100.03 - 101.6 | Hg(II) |
Note: The binding energy of Hg(II) can vary depending on the chemical environment.
UV-Vis Spectroscopy
| Compound | Key Features |
| Mercury(I) Bromide (Hg₂Br₂) ** | Fluoresces with a salmon color under UV light.[4] |
| Mercury(II) Bromide (HgBr₂) ** | Gas-phase absorption band between 210 to 280 nm.[5] |
Infrared (IR) Spectroscopy
| Compound | IR Peak (cm⁻¹) | Phase | Assignment |
| **Mercury(II) Bromide (HgBr₂) ** | ~293 | Gas | Antisymmetric stretch (ν₃)[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. Safety Precaution: Mercury compounds are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6][7]
Raman Spectroscopy
Objective: To obtain the vibrational spectrum of the solid mercury bromide sample.
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a CCD detector.
Sample Preparation:
-
A small amount of the solid mercury bromide sample is placed on a clean glass microscope slide.
-
If the sample is a powder, it can be gently pressed to create a flat surface.
Data Acquisition:
-
The microscope is used to focus the laser beam onto the sample surface.
-
The spectrum is acquired over a spectral range that includes the expected vibrational modes (e.g., 50 - 400 cm⁻¹).
-
Acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and oxidation states of mercury.
Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer.
Sample Preparation:
-
A small amount of the powdered sample is mounted on a sample holder using double-sided conductive tape.
-
Alternatively, the powder can be pressed into a clean indium foil.
-
The sample is introduced into the ultra-high vacuum chamber of the spectrometer.
Data Acquisition:
-
A survey scan is first performed to identify all elements present on the surface.
-
High-resolution spectra are then acquired for the Hg 4f and Br 3d regions to determine their chemical states and binding energies.
-
Charge referencing is typically done using the adventitious carbon C 1s peak at 284.8 eV.
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared absorption spectrum of the solid sample.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the mercury bromide sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[1][8][9][10]
-
The fine powder mixture is then transferred to a pellet press die.
-
A pressure of about 8-10 tons is applied to form a thin, transparent pellet.[9]
-
The pellet is then placed in a sample holder for analysis.
Data Acquisition:
-
A background spectrum of a pure KBr pellet is first collected.
-
The sample pellet is then placed in the IR beam path, and the sample spectrum is recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
UV-Vis Diffuse Reflectance Spectroscopy
Objective: To obtain the UV-Vis absorption properties of the solid sample.
Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).
Sample Preparation:
-
The powdered mercury bromide sample is packed into a sample holder.
-
A non-absorbing, highly reflective material (e.g., BaSO₄ or a calibrated standard) is used as a reference.
Data Acquisition:
-
A baseline spectrum of the reference material is recorded.
-
The spectrum of the sample is then measured.
-
The reflectance data can be converted to absorbance using the Kubelka-Munk function.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship between the mercury bromide compounds and their spectroscopic signatures, as well as a typical experimental workflow for their characterization.
Caption: Differentiation of mercury bromides by spectroscopy.
Caption: Workflow for spectroscopic characterization.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. pelletpressdiesets.com [pelletpressdiesets.com]
- 3. researchgate.net [researchgate.net]
- 4. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 5. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. shimadzu.com [shimadzu.com]
A Comparative Analysis of the Reactivity of Mercurous Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of mercurous halides: mercurous fluoride (Hg₂F₂), mercurous chloride (Hg₂Cl₂), mercurous bromide (Hg₂Br₂), and mercurous iodide (Hg₂I₂). The information presented is supported by experimental data to assist researchers in selecting the appropriate mercurous halide for their specific applications.
Physical and Chemical Properties
The physical properties of the mercurous halides vary significantly, influencing their handling, storage, and reactivity. A summary of these properties is presented in Table 1.
| Property | Mercurous Fluoride (Hg₂F₂) | Mercurous Chloride (Hg₂Cl₂) | This compound (Hg₂Br₂) | Mercurous Iodide (Hg₂I₂) |
| Formula Weight | 439.18 g/mol | 472.09 g/mol | 560.99 g/mol | 654.99 g/mol |
| Appearance | Yellow cubic crystals[1] | Dense white or yellowish-white solid[2] | Light yellow solid[2] | Greenish or bright-yellow powder[2][3] |
| Solubility Product (Ksp) | 3.1 x 10⁻⁶ | 1.43 x 10⁻¹⁸[4] | 6.4 x 10⁻²³[5] | Varies with conditions |
| Melting Point | Decomposes | 383 °C (sublimes)[2] | 405 °C[5] | 290 °C (with partial decomposition)[3] |
| Stability | Unstable in the absence of strong acid; turns black on exposure to light[1][2] | Decomposes in UV light; darkens on exposure to light[2][6] | Changes from white to yellow when heated; fluoresces under UV light[5] | Becomes greenish on exposure to light due to decomposition[3][7] |
Comparative Reactivity
The reactivity of mercurous halides is characterized by several key reaction types: thermal decomposition, disproportionation, photochemical decomposition, and halogen exchange reactions.
Thermal Decomposition
The thermal stability of mercurous halides increases from iodide to chloride. Mercurous iodide decomposes at a lower temperature compared to the other halides.
A study on the thermal desorption of mercury compounds showed the following peak decomposition temperatures:
-
Hg₂Cl₂: 119 °C[8]
-
HgBr₂ (from Hg₂Br₂ decomposition): ~100-110 °C[8]
-
HgI₂ (from Hg₂I₂ decomposition): ~100-110 °C[8]
-
HgF₂ (related to Hg₂F₂ decomposition): Peaks at 234 °C and 450 °C[8]
It is important to note that mercurous halides can decompose into the corresponding mercuric halide and elemental mercury.[5]
Disproportionation Reactions
Disproportionation, a reaction where a substance is simultaneously oxidized and reduced, is a characteristic reaction of mercurous halides, particularly in the presence of ammonia or upon exposure to light.
Reaction with Ammonia: Mercurous chloride reacts with ammonia in a notable disproportionation reaction, forming a black precipitate due to finely dispersed metallic mercury and white mercury(II) amidochloride.[4] This reaction is a classic qualitative test for the mercury(I) ion.
-
Reaction: Hg₂Cl₂(s) + 2NH₃(aq) → Hg(l) + Hg(NH₂)Cl(s) + NH₄Cl(aq)[4]
The reactivity with ammonia appears to be a general feature of mercurous halides, leading to the formation of elemental mercury and a mercury(II) amide-halide.
Photochemical Decomposition
Mercurous halides are sensitive to light and can undergo decomposition upon exposure to ultraviolet (UV) radiation.
-
Mercurous Chloride: Decomposes into mercury(II) chloride and elemental mercury when exposed to UV light.[2] This property has been utilized in actinometry to quantify light intensity.[2]
-
Mercurous Iodide: Turns greenish upon exposure to light due to its decomposition into metallic mercury and mercuric iodide.[3][7]
-
Mercurous Fluoride: Turns black when exposed to light.[1]
The general photochemical decomposition reaction can be represented as: Hg₂X₂ + hν → Hg + HgX₂ (where X = F, Cl, Br, I)
Halogen Exchange: The Swarts Reaction
Mercurous fluoride is a key reagent in the Swarts reaction, which is used to synthesize alkyl fluorides from alkyl chlorides or bromides.[1][9] This reaction is driven by the formation of a more stable (less soluble) mercurous halide (Hg₂Cl₂ or Hg₂Br₂).
-
General Reaction: 2 R-X + Hg₂F₂ → 2 R-F + Hg₂X₂ (where X = Cl, Br)[1]
This reaction highlights the higher reactivity of the fluoride in Hg₂F₂ compared to the other halides in their respective mercurous salts in this specific context.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Mercurous Halides
3.1.1. Synthesis of this compound
This protocol describes the direct reaction of elemental mercury with bromine.
-
Materials: Elemental mercury (Hg), liquid bromine (Br₂), small flask.
-
Procedure:
-
Add approximately 2 mL of liquid bromine to a small flask.
-
Carefully add one drop of elemental mercury to the bromine.
-
The reaction will proceed exothermically, and a white solid of this compound (Hg₂Br₂) will form at the bottom of the flask.[1]
-
Once the reaction is complete, the solid product can be isolated.
-
3.1.2. Synthesis of Mercurous Iodide
This method involves the reaction of mercuric iodide with elemental mercury at elevated temperatures.
-
Materials: Iodine (I₂), elemental mercury (Hg), sealed ampoule, reaction furnace.
-
Procedure:
-
Place iodine and mercury in a stoichiometric ratio (atomic ratio of 1:1 is preferred) into a quartz ampoule.
-
Evacuate and seal the ampoule.
-
Place the ampoule vertically in a reaction furnace and heat to 300-370°C at a rate of 20-100°C/h.
-
Hold at this temperature for 1-4 hours after all the material has melted.
-
Cool the furnace at a rate of 200-400°C/h to a temperature just below the peritectic reaction temperature of the iodine-mercury system but above the eutectic temperature. Maintain this temperature for 2-10 hours.
-
Cool the furnace to room temperature.
-
The product, mercurous iodide, can be separated from any unreacted mercury and mercuric iodide.[10]
-
Swarts Reaction Using Mercurous Fluoride
This protocol outlines the general procedure for the synthesis of an alkyl fluoride from an alkyl bromide.
-
Materials: Alkyl bromide (e.g., methyl bromide), mercurous fluoride (Hg₂F₂), suitable reaction vessel.
-
Procedure:
-
Heat the alkyl bromide in the presence of mercurous fluoride.
-
The reaction proceeds via a nucleophilic substitution where the bromide is replaced by fluoride.
-
The resulting alkyl fluoride can be isolated from the this compound byproduct.[3]
-
Visualized Workflows and Mechanisms
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Disproportionation of Mercurous Chloride with Ammonia
Caption: Disproportionation of mercurous chloride with ammonia.
Logical Relationship: The Swarts Reaction
Caption: Logical flow of the Swarts Reaction.
References
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. .Write the equation of Swart’s reaction. | Filo [askfilo.com]
- 4. Studies on the photochemical decomposition of organomercurials—methylmercury (II) chloride | Semantic Scholar [semanticscholar.org]
- 5. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brainly.in [brainly.in]
- 8. digital.csic.es [digital.csic.es]
- 9. What's Swartz reaction? - askIITians [askiitians.com]
- 10. CN103553118A - Method for synthesizing mercurous iodide - Google Patents [patents.google.com]
Unraveling the Mercury-Mercury Bond in Mercurous Bromide: A Comparative Analysis
A definitive guide for researchers, scientists, and drug development professionals confirming the Hg-Hg bond length in mercurous bromide (Hg₂Br₂) through a comparative analysis of experimental data with other mercurous halides and theoretical values. This guide presents key quantitative data in a clear tabular format, details the experimental methodology for bond length determination, and visualizes the comparative framework.
The precise characterization of molecular structures is fundamental in chemical and pharmaceutical research. The mercurous halides (Hg₂X₂, where X = F, Cl, Br, I) are a fascinating class of compounds renowned for their distinctive diatomic mercury cation (Hg₂²⁺), which features a direct mercury-mercury covalent bond. This guide focuses on the confirmation of the Hg-Hg bond length in this compound (Hg₂Br₂) by comparing experimentally determined values with those of its halide counterparts and with theoretical calculations.
Comparative Analysis of Hg-Hg Bond Lengths
The Hg-Hg bond length in mercurous halides exhibits a clear trend that correlates with the electronegativity of the halogen atom. The experimentally determined Hg-Hg bond lengths for the mercurous halides, along with the Hg-Hg distance in metallic mercury for reference, are summarized in the table below.
| Compound | Formula | Experimental Hg-Hg Bond Length (pm) | Theoretical Hg-Hg Bond Length (pm) | Reference (Experimental) |
| Mercurous Fluoride | Hg₂F₂ | 243 | Not available in search results | [1] |
| Mercurous Chloride | Hg₂Cl₂ | 253 | Not available in search results | [2] |
| This compound | Hg₂Br₂ | 249 | 260 | [3][4] |
| Mercurous Iodide | Hg₂I₂ | 272 (older value), 259.03 (recent) | Not available in search results | [3][5] |
| Metallic Mercury | Hg | 300 | Not applicable | [3][4] |
The data reveals that the Hg-Hg bond in this compound is approximately 249 pm.[3][4] Interestingly, the bond length does not follow a simple monotonic trend with the increasing size of the halogen. The bond is shortest in the fluoride, lengthens in the chloride, appears to shorten slightly in the bromide, and then lengthens significantly in the iodide. This nuanced trend is influenced by a combination of factors including the electronegativity of the halogen and the packing of the linear X-Hg-Hg-X units in the crystal lattice.[1] For comparison, the distance between mercury atoms in metallic mercury is significantly longer at 300 pm, highlighting the covalent nature of the Hg-Hg bond in the mercurous halides.[3][4] A theoretical value of 260 pm for the Hg-Hg bond in this compound provides a valuable point of comparison to the experimental data.
Experimental Determination of Bond Length
The primary and most accurate method for determining bond lengths in crystalline solids like this compound is single-crystal X-ray diffraction .
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection: A high-quality single crystal of this compound, typically with dimensions in the range of 0.1 to 0.3 mm, is grown. The crystal should be free of significant defects.
-
Mounting: The selected crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.
-
X-ray Generation: A monochromatic beam of X-rays is generated, typically from a copper or molybdenum source.
-
Data Collection: The mounted crystal is irradiated with the X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.
-
Data Processing: The positions and intensities of the diffraction spots are measured. This data is then used to determine the dimensions of the unit cell of the crystal.
-
Structure Solution and Refinement: Using computational methods, the collected diffraction data is used to solve the crystal structure. This involves determining the positions of the individual mercury and bromine atoms within the unit cell. The initial model of the structure is then refined to achieve the best possible fit with the experimental data.
-
Bond Length Calculation: Once the atomic positions are precisely determined, the distance between the centers of the two mercury atoms in the Hg₂²⁺ dimer is calculated to yield the Hg-Hg bond length.
Figure 1. Comparison of experimental and theoretical approaches.
Conclusion
The experimentally confirmed Hg-Hg bond length in this compound is approximately 249 pm. This value, obtained through single-crystal X-ray diffraction, is consistent with the established trend of Hg-Hg bond lengths across the mercurous halide series and is further corroborated by theoretical calculations. This guide provides a comprehensive overview for researchers, offering a clear comparison of bond length data and a detailed outline of the experimental methodology crucial for such structural determinations.
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Bonding in Mercury-Alkali Molecules: Orbital-driven van der Waals Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental Data Cross-Reference for Mercury(I) Bromide (Hg₂Br₂) Properties
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimentally determined properties of mercury(I) bromide (Hg₂Br₂), a material of significant interest for acousto-optical devices and other specialized applications. The data presented herein is collated from various scientific sources to facilitate objective comparison and support further research and development.
Quantitative Data Summary
The following tables summarize the key physical, structural, thermal, and optical properties of Hg₂Br₂ based on available experimental data.
Table 1: Physical and Structural Properties of Hg₂Br₂
| Property | Value | Experimental Conditions |
| Molar Mass | 560.99 g/mol | Standard |
| Appearance | Colorless to white-yellow tetragonal crystals | Standard Temperature and Pressure (STP)[1] |
| Density | 7.307 g/cm³ | Solid at 20°C[1] |
| Crystal System | Tetragonal | - |
| Space Group | I4/mmm (No. 139) | - |
| Lattice Parameters | a = 4.65 Å, c = 11.10 Å | - |
| Hg-Hg Bond Length | 249 pm | - |
| Hg-Br Bond Length | 271 pm | - |
| Solubility in Water | 3.9 x 10⁻⁵ g/100 mL | 25°C |
Table 2: Thermal Properties of Hg₂Br₂
| Property | Value | Experimental Conditions |
| Melting Point | 405 °C (decomposes) | - |
| Sublimation Point | ~390 °C | - |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | -207.1 kJ/mol | 298.15 K |
| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -181.3 kJ/mol | 298.15 K |
| Standard Molar Entropy (S⁰) | 217.7 J/(mol·K) | 298.15 K |
| Molar Heat Capacity at Constant Pressure (Cp) | 88.7 J/(mol·K) | 298.15 K |
Table 3: Optical Properties of Hg₂Br₂
| Property | Value | Experimental Conditions/Notes |
| Optical Transmission Band | 0.4 - 30 µm | Wide transparency range |
| Refractive Index | High (specific values depend on wavelength) | Exhibits significant birefringence |
| Acousto-optic Figure of Merit | High (reported to be 2.5 times that of Hg₂Cl₂) | - |
| Fluorescence | Salmon color | Under ultraviolet light[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are essential for the replication and verification of the presented data.
Crystal Growth by Physical Vapor Transport (PVT)
The high-purity single crystals of Hg₂Br₂, from which many of its properties are experimentally determined, are typically grown using the Physical Vapor Transport (PVT) method.
Methodology:
-
Starting Material: High-purity Hg₂Br₂ powder is used as the source material.
-
Ampoule Preparation: The source material is sealed in a quartz ampoule under vacuum. The ampoule is designed with a source zone and a growth zone.
-
Sublimation: The source zone is heated to a temperature sufficient to cause sublimation of the Hg₂Br₂ powder.
-
Vapor Transport: A controlled temperature gradient is established between the source and growth zones, driving the gaseous Hg₂Br₂ to the cooler growth zone.
-
Crystallization: In the growth zone, the supersaturated vapor deposits and grows into a single crystal. The temperature of the growth zone is carefully controlled to promote the formation of a high-quality, single-crystal structure.
-
Crystal Harvesting: Once the growth is complete, the ampoule is cooled slowly to prevent thermal shock and cracking of the crystal. The single crystal is then carefully harvested.
Structural Analysis by X-ray Diffraction (XRD)
X-ray Diffraction is a primary technique used to determine the crystal structure and lattice parameters of Hg₂Br₂.
Methodology:
-
Sample Preparation: A small, high-quality single crystal of Hg₂Br₂ is mounted on a goniometer.
-
X-ray Source: A monochromatic X-ray beam is generated and directed at the crystal.
-
Diffraction: The crystal lattice diffracts the X-ray beam at specific angles, determined by Bragg's Law.
-
Data Collection: A detector records the intensity and position of the diffracted X-ray beams as the crystal is rotated.
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the space group and unit cell dimensions (lattice parameters) of the crystal. This data provides the precise atomic arrangement within the crystal lattice.
Optical Property Characterization by Raman Spectroscopy
Raman Spectroscopy is employed to investigate the vibrational modes of the Hg₂Br₂ crystal lattice, providing insights into its bonding and structure, which are related to its optical properties.
Methodology:
-
Light Source: A monochromatic laser beam is focused onto the Hg₂Br₂ crystal sample.
-
Inelastic Scattering: The incident photons interact with the molecular vibrations in the crystal, resulting in inelastically scattered light (Raman scattering). The energy of the scattered photons is shifted up or down relative to the incident photons.
-
Signal Collection: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light (elastically scattered).
-
Spectral Analysis: The remaining Raman scattered light is dispersed by a spectrometer and detected, producing a Raman spectrum. The peaks in the spectrum correspond to the specific vibrational modes of the Hg-Hg and Hg-Br bonds in the crystal.
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures used to characterize Hg₂Br₂.
Caption: Experimental workflow for Hg₂Br₂ synthesis and characterization.
Caption: Step-by-step process of Physical Vapor Transport (PVT) for Hg₂Br₂.
Caption: Workflow for X-ray Diffraction (XRD) analysis of Hg₂Br₂.
References
A Comparative Guide to Mercurous Bromide and Alternative Acousto-Optic Materials
In the landscape of acousto-optic (AO) technology, the choice of material is paramount to the performance and application of devices such as modulators, deflectors, and tunable filters. Mercurous bromide (Hg₂Br₂) has emerged as a significant material, particularly for applications in the infrared spectrum, due to its unique combination of properties. This guide provides an objective comparison of this compound with other leading acousto-optic materials, supported by experimental data, to aid researchers, scientists, and professionals in material selection.
This compound (Hg₂Br₂): A Profile
This compound is a crystalline material known for its exceptional performance in the mid- to far-infrared range.[1] It belongs to the mercurous halide family, which also includes mercurous chloride (Hg₂Cl₂) and mercurous iodide (Hg₂I₂).[1] These crystals are characterized by their wide transparency range, high refractive indices, and remarkably low acoustic wave velocities.[1] The combination of these properties results in a very high acousto-optic figure of merit (M₂), a key indicator of a material's efficiency in diffracting light.[1]
One of the standout features of Hg₂Br₂ is its broad spectral transmission range, extending from the visible spectrum up to 30 µm.[1][2][3] This makes it a compelling choice for long-wavelength infrared applications, where many other materials exhibit significant absorption.[4] Furthermore, its slow acoustic velocity contributes to a higher diffraction efficiency for a given acoustic power.[5]
Alternative Acousto-Optic Materials
Several other materials are widely used in acousto-optics, each with its own set of advantages and limitations. The most common alternatives to this compound include tellurium dioxide (TeO₂), fused silica (SiO₂), and lithium niobate (LiNbO₃).
-
Tellurium Dioxide (TeO₂): Often referred to as paratellurite, TeO₂ is a widely utilized acousto-optic material praised for its high figure of merit.[6][7] It is particularly effective for applications in the visible and near-infrared regions.[6][8] TeO₂ devices are known for their high diffraction efficiency and fast response speeds, requiring low drive power.[7][9] However, its performance can be susceptible to thermal effects.[6]
-
Fused Silica (SiO₂): Fused silica is an amorphous glass that is a popular choice for applications in the ultraviolet (UV) spectrum due to its excellent transmission in this range.[6][10] It boasts a low coefficient of thermal expansion and high resistance to thermal shock and scratching.[6][11][12] While its acousto-optic figure of merit is lower than that of materials like TeO₂ and Hg₂Br₂, its durability and UV performance make it indispensable for certain applications.[6][13]
-
Lithium Niobate (LiNbO₃): Lithium niobate is a versatile crystal with strong piezoelectric and photo-elastic properties, making it suitable for a wide range of acousto-optic and electro-optic applications.[14][15] It is often used in high-frequency devices.[16] Recent advancements in thin-film lithium niobate on insulator (LNOI) technology have enabled the development of compact and highly efficient integrated acousto-optic modulators.[17]
Quantitative Performance Comparison
The following table summarizes the key quantitative properties of this compound and its alternatives. These values are essential for comparing the performance of these materials for specific applications.
| Property | This compound (Hg₂Br₂) | Tellurium Dioxide (TeO₂) | Fused Silica (SiO₂) | Lithium Niobate (LiNbO₃) |
| Acousto-Optic Figure of Merit (M₂) (10⁻¹⁵ s³/kg) | ~3000 (estimated to be ~3x that of Hg₂Cl₂) | 1200 (for shear wave along <110>)[7] | 1.56 | ~7 (longitudinal wave) |
| Spectral Transmission Range (µm) | 0.4 - 30[1][5] | 0.33 - 5.0[7] | 0.2 - 2.2[10][18] | 0.4 - 5.0[17] |
| Acoustic Velocity (km/s) | 0.273 (slow shear wave)[5] | 0.617 (shear wave along <110>)[7] | 5.96 (longitudinal) | 6.57 (longitudinal) |
| Refractive Index (at a specific wavelength) | nₒ = 2.03, nₑ = 2.70 (at 10.6 µm)[1] | nₒ = 2.258, nₑ = 2.411 (at 632.8 nm)[7][9] | 1.46 (at 633 nm)[18] | nₒ = 2.286, nₑ = 2.200 (at 632.8 nm) |
| Density (g/cm³) | 7.32 | 6.0[7][9] | 2.2 | 4.64 |
Experimental Protocols
A crucial aspect of evaluating acousto-optic materials is the experimental determination of their properties, particularly the acousto-optic figure of merit (M₂).
Dixon-Cohen Method for M₂ Measurement
The Dixon-Cohen method is a widely accepted technique for experimentally determining the acousto-optic figure of merit of a material relative to a standard reference material.[19][20]
Methodology:
-
Reference Material: A standard material with a well-characterized M₂, such as fused silica, is used as a reference.
-
Sample Preparation: The material under investigation is cut and polished to have flat and parallel optical faces.
-
Acoustic Transducer: A piezoelectric transducer is bonded to the reference material and the test material in series. This ensures that the same acoustic power passes through both materials.
-
Optical Setup: A laser beam is directed through the reference material at the Bragg angle. The power of the diffracted and undiffracted beams is measured.
-
Measurement: The laser beam is then directed through the test material at its Bragg angle, and the power of the diffracted and undiffracted beams is measured again.
-
Calculation: The M₂ of the test material is calculated using the ratio of the diffraction efficiencies and the refractive indices of the two materials. The formula for the calculation is refined to account for factors such as the transmission of the materials.[19]
It is important to ensure that the measurements are performed under the "weak field" condition, where the diffraction efficiency is low, to avoid significant errors in the M₂ determination.[19]
Visualization of Material Comparison Framework
The following diagram illustrates the logical framework for comparing this compound with its alternatives based on key performance characteristics and their suitability for different spectral regions.
Caption: Comparison of Acousto-Optic Materials.
Conclusion
The selection of an appropriate acousto-optic material is a critical decision that directly impacts the performance of the resulting device. This compound stands out as a superior material for applications in the long-wavelength infrared region, primarily due to its exceptionally high acousto-optic figure of merit and broad transparency range.[1] However, for applications in the visible and near-infrared spectra, tellurium dioxide often presents a more suitable and cost-effective option with its high M₂ and well-established fabrication processes.[7] Fused silica remains the material of choice for ultraviolet applications, where its transparency and durability are unparalleled.[6][10] Lithium niobate, particularly in its thin-film form, is paving the way for high-frequency and integrated acousto-optic devices.[14][17] Ultimately, the optimal material choice depends on the specific requirements of the application, including the operating wavelength, desired efficiency, and power handling capabilities.
References
- 1. Implementation of the wide-angle acousto-optical interaction geometry in a mercury bromide single crystal [opg.optica.org]
- 2. scilit.com [scilit.com]
- 3. Development of a Mercury Bromide Birefringence Measurement System Based on Brewster’s Angle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Common Materials Used in Acoustic Optics Devices - IntraAction Corp. [intraaction.com]
- 7. upmop.com [upmop.com]
- 8. TeO2 Crystal | Acousto-optic Q-Switch | AOG CRYSTAL China Manufacturer [aogcrystal.com]
- 9. aemdeposition.com [aemdeposition.com]
- 10. Fused Silica [pmoptics.com]
- 11. sydor.com [sydor.com]
- 12. Fused Silica in Optical Components | OPCO Laboratory [opcolab.com]
- 13. fiberoptics4sale.com [fiberoptics4sale.com]
- 14. OPG [opg.optica.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Acousto-optics - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. acoustooptic.com [acoustooptic.com]
- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 20. Anisotropy of Acoustooptical Properties of Lithium Niobate Crystals - ProQuest [proquest.com]
A Comprehensive Guide to Validating the Purity of Mercurous Bromide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of scientific integrity and product efficacy. This guide provides a comparative overview of analytical techniques for validating the purity of mercurous bromide (Hg₂Br₂), a compound sensitive to disproportionation and oxidation. We present detailed experimental protocols and supporting data to facilitate the selection of the most appropriate analytical strategy for your laboratory.
This compound is prone to degradation, primarily into mercuric bromide (HgBr₂) and elemental mercury. Therefore, purity validation must focus on the detection and quantification of these specific impurities, as well as other potential contaminants. This guide compares four principal analytical techniques: X-ray Powder Diffraction (XRPD), Thermal Analysis (TGA/DSC), Titrimetric Analysis, and Elemental Analysis via Spectroscopy.
Comparison of Analytical Techniques for this compound Purity
| Technique | Principle | Impurities Detected | Advantages | Disadvantages | Typical Detection Limit |
| X-ray Powder Diffraction (XRPD) | Crystalline phase identification based on diffraction patterns. | Mercuric bromide (HgBr₂), other crystalline impurities. | Provides definitive identification of crystalline phases. Can detect polymorphism. | Not suitable for amorphous impurities or elemental mercury. Quantification can be complex. | ~1-5% for crystalline impurities. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical and chemical properties as a function of temperature. | Volatile impurities (e.g., water, solvents), mercuric bromide (via decomposition), elemental mercury (via volatilization). | Provides information on thermal stability and the presence of volatile/decomposable impurities. | May not be specific for the type of impurity without evolved gas analysis. | Varies with impurity and instrument sensitivity. |
| Titrimetric Analysis | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Mercurous and mercuric ions. | High precision and accuracy for assay determination. Cost-effective. | Can be labor-intensive. May require separation of mercurous and mercuric species for individual quantification. | Dependent on the precision of measurements. |
| Elemental Analysis (CV-AAS & ICP-MS) | Quantification of elemental mercury and other trace metals. | Elemental mercury, trace metal impurities. | Extremely sensitive for trace and ultra-trace analysis of elemental mercury and other metals. | Destructive technique. Does not provide information on the chemical form of mercury. | ng/L to µg/L range for mercury. |
Experimental Protocols
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline phases present in a this compound sample and detect the presence of mercuric bromide as an impurity.
Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Instrument Setup:
-
X-ray Diffractometer: A standard powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is suitable.
-
Voltage and Current: Set to instrument-specific optimal values (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/minute.
-
-
Data Acquisition: Mount the powdered sample in a sample holder and place it in the diffractometer. Initiate the scan and collect the diffraction data.
-
Data Analysis:
-
Compare the obtained XRPD pattern with standard reference patterns for this compound and mercuric bromide. The standard pattern for this compound can be found in the National Bureau of Standards (NBS) Circular 539, Volume 7.
-
The presence of peaks corresponding to the mercuric bromide pattern indicates its presence as an impurity.
-
Quantitative analysis can be performed using methods such as the Rietveld refinement if suitable standards are available.
-
Expected Results: A pure sample of this compound will exhibit a diffraction pattern consistent with its known crystal structure. The presence of additional peaks corresponding to the pattern of mercuric bromide will confirm its presence as a crystalline impurity.
Thermal Analysis (TGA/DSC)
Objective: To assess the thermal stability of the this compound sample and detect the presence of volatile impurities and the decomposition of mercuric bromide.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a suitable TGA/DSC pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Simultaneous Thermal Analyzer (TGA/DSC).
-
Temperature Program: Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/minute.
-
Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/minute to prevent oxidation.
-
-
Data Acquisition: Place the sample and a reference pan in the instrument and start the temperature program. Record the weight loss (TGA) and heat flow (DSC) simultaneously.
-
Data Analysis:
-
TGA Curve: Analyze the thermogram for any weight loss steps. A weight loss at low temperatures (e.g., < 150°C) may indicate the presence of volatile impurities like water or solvents. This compound is known to decompose into mercuric bromide and elemental mercury upon heating.[1] A significant weight loss corresponding to the sublimation or decomposition of mercuric bromide would be expected at higher temperatures. Studies on the thermal desorption of mercury compounds show that mercuric bromide has a desorption peak at a lower temperature than mercurous chloride, suggesting a potential for thermal differentiation.
-
DSC Curve: Examine the DSC curve for endothermic or exothermic peaks. A sharp endotherm will correspond to the melting point of pure this compound (around 405°C).[1] The presence of impurities will typically lead to a broadening and depression of the melting peak. Additional thermal events may correspond to the decomposition of impurities.
-
Expected Results: A pure, dry sample of this compound should be thermally stable up to its melting and decomposition point. The presence of volatile impurities will be indicated by an early weight loss in the TGA curve. The presence of mercuric bromide may be inferred from decomposition events at temperatures characteristic of this compound.
Titrimetric Analysis for Assay of this compound
Objective: To determine the percentage purity of this compound by titrating the mercurous ion content.
Methodology:
-
Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and dissolve it in 50 mL of a suitable solvent. Given the low solubility of this compound in water, a digestion step may be necessary. One approach involves oxidizing the mercurous ions to mercuric ions.
-
Oxidation of Mercurous Ions: Add an excess of a standard oxidizing agent, such as potassium permanganate solution, to the sample solution to oxidize all Hg₂²⁺ to Hg²⁺.
-
Back Titration: After ensuring complete oxidation, the excess oxidizing agent can be back-titrated with a standard reducing agent, such as ferrous ammonium sulfate.
-
Alternative Direct Titration of Total Mercury: An alternative involves oxidizing the mercurous ions to mercuric ions, followed by a complexometric titration of the total mercuric ions with a standard EDTA solution.[2]
-
Endpoint Detection: The endpoint for these titrations can be determined using a suitable indicator or potentiometrically.
-
Calculation: Calculate the percentage of this compound in the sample based on the stoichiometry of the reaction and the volume of the titrant used.
Expected Results: The titration will provide a quantitative measure of the amount of mercurous ion present in the sample, which can be used to calculate the overall purity. By combining this with a separate titration for mercuric ions, a more complete picture of the sample's composition can be obtained.
Elemental Analysis for Trace Impurities
Objective: To quantify the amount of elemental mercury and other trace metal impurities in the this compound sample.
Methodology:
-
Cold Vapor Atomic Absorption Spectroscopy (CV-AAS) for Elemental Mercury:
-
Sample Digestion: Accurately weigh a portion of the sample and digest it using a suitable acid mixture (e.g., aqua regia) to bring all mercury into solution as Hg²⁺.
-
Reduction: In the CV-AAS system, the Hg²⁺ is reduced to elemental mercury (Hg⁰) using a reducing agent like stannous chloride.
-
Analysis: The volatile elemental mercury is purged from the solution with an inert gas and carried into a quartz absorption cell. The absorbance of the 253.7 nm mercury line is measured and compared to a calibration curve prepared from mercury standards.
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metals:
-
Sample Digestion: Prepare a solution of the this compound sample by acid digestion.
-
Analysis: Introduce the sample solution into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements present. The ions are then separated by their mass-to-charge ratio and detected.
-
Quantification: The concentration of each metallic impurity is determined by comparing the signal intensity to that of certified reference materials.
-
Expected Results: These techniques will provide highly sensitive quantification of elemental mercury and a wide range of other metallic impurities that may be present in the sample.
Visualization of Analytical Workflows
To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate the experimental workflows.
Caption: Workflow for purity validation of this compound using XRPD.
Caption: Workflow for purity validation of this compound using TGA/DSC.
Caption: Workflow for the assay of this compound by titration.
By employing a combination of these analytical techniques, researchers can confidently validate the purity of their this compound samples, ensuring the reliability and reproducibility of their experimental results.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Mercurous Bromide Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Mercurous bromide (Hg₂Br₂), a light-sensitive compound used in various scientific applications, is classified as a hazardous material due to its mercury content.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to human health and the environment. This guide provides essential safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Hazard Information
This compound is a white, odorless powder that darkens upon exposure to light.[1][3] It is highly toxic if ingested, inhaled, or in contact with skin.[1][4] The compound is also very toxic to aquatic life with long-lasting effects.[4] In the United States, waste containing mercury is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] this compound waste is designated with the EPA hazardous waste number D009.[1]
Emergency Procedures:
-
Spills: In case of a spill, isolate the area. For small spills, use a mercury spill kit to absorb the material. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Fire: While non-combustible, this compound may decompose upon heating to produce corrosive and/or toxic fumes.[3] Use dry chemical, CO2, or water spray for surrounding fires.[1][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound:
| Property | Value | Source |
| Molecular Formula | Hg₂Br₂ | [4][7] |
| CAS Number | 15385-58-7 | [4] |
| EPA Hazardous Waste No. | D009 | [1] |
| GHS Hazard Statements | H300, H310, H330, H373, H400, H410 | [1] |
Experimental Protocol for Laboratory Waste Disposal
This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound waste generated in a laboratory setting.
Materials:
-
Designated hazardous waste container (sealable, leak-proof, and compatible with mercury compounds)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield
-
Lab coat
-
Procedure:
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., weighing boats, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container.
-
Fill out the label completely and accurately with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA Hazardous Waste Number: D009
-
The hazard characteristics (e.g., "Toxic")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin.
-
Ensure the container is kept closed at all times except when adding waste.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste disposal service.
-
Follow the specific procedures outlined by your institution for waste pickup.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shecu.chula.ac.th [shecu.chula.ac.th]
- 3. This compound | 15385-58-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. epa.gov [epa.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Mercurous Bromide
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Mercurous Bromide
This guide provides critical, step-by-step procedures for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical property data for this compound. Note that many safety data sheets refer to mercuric bromide (HgBr₂), and the data presented here is often for inorganic mercury compounds in general. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.
| Parameter | Value | Reference |
| Exposure Limits (as Hg) | ||
| ACGIH TLV-TWA | 0.025 mg/m³ | [1][2] |
| NIOSH REL-TWA | 0.05 mg/m³ (vapor) | [3] |
| OSHA PEL-Ceiling | 0.1 mg/m³ | [1][2][3] |
| NIOSH IDLH | 10 mg/m³ | [1][4] |
| Toxicity Data (LD50) | ||
| Oral (rat) | 40 mg/kg | [1] |
| Dermal (rat) | 100 mg/kg | [1] |
| Oral (mouse) | 35 mg/kg | [1] |
| Physical Properties | ||
| Molecular Formula | Hg₂Br₂ | [3] |
| Molecular Weight | 560.99 g/mol | |
| Melting Point | 457 °F / 236 °C | [5] |
| Boiling Point | 612 °F / 322 °C | [5] |
| Solubility in Water | Slightly soluble | [1][4] |
Operational Plan: From Handling to Disposal
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Training: All personnel must be trained on the hazards of mercury compounds, proper handling techniques, and emergency procedures.[6]
-
Safety Data Sheet (SDS) Review: Thoroughly read and understand the SDS for this compound before beginning any work.[1][2][5][7][8][9][10]
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5]
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a mercury spill kit are readily accessible.[1][10]
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][11]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, inspected before use) are essential.[1][8][11]
-
Lab Coat: A fully buttoned lab coat or chemical-resistant apron must be worn.[1][11]
-
Full Body Suit: For tasks with high exposure risk or during spill cleanup, a chemical-protective, full-body encapsulating suit may be necessary.[11]
-
-
Respiratory Protection: When there is a risk of inhaling dust or vapors, a NIOSH-approved respirator is required.[1][10]
Handling Procedures
-
General Handling: Use with adequate ventilation and minimize dust generation.[1] Avoid contact with eyes, skin, and clothing.[8][9] Do not ingest or inhale.[1]
-
Weighing: Conduct all weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure.
-
Storage: Store in a cool, dry, well-ventilated area away from light and incompatible substances such as strong oxidizing agents, sodium, and potassium.[1][9] The container should be tightly closed.[5]
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[1][12][13]
-
Waste Collection:
-
Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Do not dispose of mercury-containing waste down the drain or in regular trash.[13]
-
-
Disposal Method: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12][14] Encapsulation or recycling are potential disposal routes.[14]
Contingency Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Before cleaning, don the appropriate PPE, including respiratory protection.[2]
-
Containment: Isolate the spill area. For solids, a minimum isolation distance of 25 meters (75 feet) is recommended.[3][4]
-
Cleanup:
-
Carefully sweep up the spilled solid, avoiding dust generation.[1]
-
Place the material into a suitable container for hazardous waste disposal.[1][2]
-
Decontaminate the area with a commercially available mercury absorbing compound or sprinkle the area with sulfur or calcium polysulfide to suppress mercury.[2][12]
-
Do not use water to clean up the spill.[9]
-
Exposure Procedures
-
Inhalation: Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[8] Seek immediate medical attention.[2][9]
Visual Workflow for Spill Response
The following diagram illustrates the step-by-step workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. This compound | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MERCURIC BROMIDE | 7789-47-1 [amp.chemicalbook.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. Mercury Safety Equipment: Essential Protection for Labs & Workshops [accio.com]
- 12. beckman.pt [beckman.pt]
- 13. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. stainsfile.com [stainsfile.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
